molecular formula C8H14N5O10P3 B1217705 Adefovir diphosphate CAS No. 129532-77-0

Adefovir diphosphate

Cat. No.: B1217705
CAS No.: 129532-77-0
M. Wt: 433.15 g/mol
InChI Key: MELHEUHXJKQZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PMEApp, the chemical compound 9-[2-(phosphonomethoxy)ethyl]adenine diphosphate, is a nucleotide analog that serves as a key substrate for studying the activity and inhibition of replicative DNA polymerases . Research indicates that PMEApp is recognized by DNA polymerases α, δ, and ε, and its incorporation into DNA chains has been investigated to understand its effects on DNA replication and exonuclease activity . Its interaction with these essential cellular enzymes makes it a valuable tool in biochemical pharmacology, particularly for research focused on antiviral mechanisms and the development of nucleotide-based therapeutics . The molecular formula for this compound is C 8 H 14 N 5 O 10 P 3 . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N5O10P3/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELHEUHXJKQZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N5O10P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156198
Record name 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129532-77-0
Record name 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129532770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Adefovir Diphosphate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of adefovir (B194249) diphosphate (B83284), the active antiviral metabolite of the prodrug adefovir dipivoxil. It covers the essential chemical and physical properties, the mechanism of action against Hepatitis B Virus (HBV), and detailed experimental methodologies for its study.

Chemical Structure and Properties

Adefovir diphosphate is an acyclic nucleotide analog of deoxyadenosine (B7792050) monophosphate. The chemical structure features a purine (B94841) base (adenine) linked to a phosphonomethoxyethyl group, which is further phosphorylated to a diphosphate. This structure is critical for its function as a competitive inhibitor and chain terminator of viral DNA synthesis.

Table 1: Chemical and Physical Properties of Adefovir and its Derivatives

PropertyThis compoundAdefovirAdefovir Dipivoxil (Prodrug)
IUPAC Name 2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid2-(6-aminopurin-9-yl)ethoxymethylphosphonic acid[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Molecular Formula C₈H₁₄N₅O₁₀P₃[1]C₈H₁₂N₅O₄P[2]C₂₀H₃₂N₅O₈P[3]
Molecular Weight 433.15 g/mol [1]273.19 g/mol [2]501.47 g/mol [3]
pKa Data not availablepKa1 2.0, pKa2 6.8[4]Data not available
Aqueous Solubility Data not available (expected to be highly soluble)Data not available19 mg/mL (pH 2.0), 0.4 mg/mL (pH 7.2)[5][6]
LogP Data not availableData not available1.91[5][6]

Mechanism of Action

Adefovir dipivoxil is administered orally as a prodrug and is rapidly converted to adefovir.[7] Within the target cell, adefovir is phosphorylated by cellular kinases to its active form, this compound.[2][4][5][7][8]

This compound then inhibits the HBV DNA polymerase (a reverse transcriptase) through two primary mechanisms:

  • Competitive Inhibition: It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the viral polymerase.[2][5][7][8]

  • Chain Termination: After its incorporation into the growing viral DNA chain, it causes chain termination, effectively halting viral replication.[2][5][7][8]

The high selectivity of this compound for HBV DNA polymerase over human DNA polymerases contributes to its therapeutic window.[2][5][8]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis Adefovir_Diphosphate This compound (Active Metabolite) Adefovir->Adefovir_Diphosphate Cellular Kinases (Phosphorylation) Inhibition Inhibition & Chain Termination Adefovir_Diphosphate->Inhibition HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Viral_DNA_Synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_Synthesis dATP Inhibition->Viral_DNA_Synthesis Competes with dATP

Intracellular activation of adefovir and its inhibition of HBV DNA polymerase.

Quantitative Data on Biological Activity

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The key parameters are the inhibition constant (Ki) and the 50% inhibitory concentration (IC50).

Table 2: Inhibitory Activity of Adefovir and its Diphosphate

ParameterTarget/Virus StrainValue
Ki Wild-Type HBV DNA Polymerase0.1 µM[2][3][5][8]
Ki Human DNA Polymerase α1.18 µM[2][5][8]
Ki Human DNA Polymerase γ0.97 µM[2][5][8]
IC₅₀ Wild-Type HBV (in vitro)0.2 - 2.5 µM[8]
IC₅₀ rtA181V Mutant HBV4.3-fold increase vs. Wild-Type
IC₅₀ rtN236T Mutant HBV7-fold increase vs. Wild-Type
IC₅₀ rtA181V + rtN236T Double Mutant HBV18-fold increase vs. Wild-Type

Table 3: Pharmacokinetic Parameters of Adefovir (from 10 mg Adefovir Dipivoxil Dose)

ParameterValue
Tₘₐₓ 0.58 - 4.00 hours[5][8]
Cₘₐₓ 18.4 ± 6.26 ng/mL[5][8]
AUC₀₋∞ 220 ± 70.0 ng·h/mL[5][8]
Oral Bioavailability ~59%[5][8]
Terminal Elimination Half-Life 7.48 ± 1.65 hours[8]

Experimental Protocols

Synthesis, Purification, and Characterization of this compound

Synthesis: A detailed, publicly available protocol for the chemical synthesis of this compound is scarce, as it is typically generated intracellularly for activity. The biological synthesis involves a two-step phosphorylation of adefovir catalyzed by cellular enzymes.[8]

  • First Phosphorylation: Adefovir is converted to adefovir monophosphate by adenylate kinase.

  • Second Phosphorylation: Adefovir monophosphate is subsequently converted to this compound by nucleoside diphosphate kinase.

For in vitro assays, this compound can be synthesized enzymatically or through multi-step chemical phosphorylation of protected adefovir precursors, though specific protocols are proprietary.

Purification: Purification of this compound from a synthesis reaction or biological extract can be achieved using ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is employed. The ion-pairing agent allows for the retention and separation of the highly polar diphosphate compound.

  • Detection: UV detection at approximately 260 nm is suitable for monitoring the adenine (B156593) chromophore.

Characterization: The structure and purity of this compound can be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure. ³¹P NMR is particularly useful for verifying the presence and connectivity of the diphosphate group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to confirm the exact molecular weight and elemental composition.

  • HPLC: Purity is assessed by HPLC, as described in the purification section.

In Vitro HBV DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HBV DNA polymerase.

  • Objective: To determine the inhibition constant (Ki) of this compound for HBV DNA polymerase.

  • Materials:

    • Purified recombinant HBV DNA polymerase

    • DNA template-primer (e.g., poly(dA)-oligo(dT))

    • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, and radiolabeled or fluorescently labeled dTTP)

    • This compound at various concentrations

    • Reaction buffer (containing MgCl₂, DTT, etc.)

  • Methodology:

    • The reaction is initiated by adding the HBV DNA polymerase to a mixture containing the template-primer, dNTPs (including the labeled dNTP), and varying concentrations of this compound.

    • The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

    • The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter.

    • The amount of incorporated labeled dNTP is quantified using a scintillation counter or fluorescence reader.

    • The Ki is calculated by analyzing the enzyme kinetics at different substrate (dATP) and inhibitor (this compound) concentrations, typically using Lineweaver-Burk or Dixon plots.

Cell-Based Antiviral Activity Assay

This assay evaluates the efficacy of adefovir dipivoxil in inhibiting HBV replication within a cellular context.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Analysis cluster_cytotoxicity Cytotoxicity Assay (Parallel) cluster_results Data Analysis Cell_Culture Seed HBV-producing cells (e.g., HepG2.2.15) Drug_Treatment Treat cells with serial dilutions of Adefovir Dipivoxil Cell_Culture->Drug_Treatment Incubate Incubate for several days Drug_Treatment->Incubate Harvest Harvest cell supernatant Incubate->Harvest Quantify Quantify extracellular HBV DNA (e.g., qPCR) Harvest->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 Cytotox_Cells Treat uninfected cells with same drug dilutions Measure_Viability Measure cell viability (e.g., MTT or XTT assay) Cytotox_Cells->Measure_Viability Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Calculate_IC50->Calculate_SI Calculate_CC50->Calculate_SI

Workflow for determining the in vitro antiviral activity of adefovir dipivoxil.
  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of adefovir dipivoxil against HBV replication and the 50% cytotoxic concentration (CC₅₀).

  • Materials:

    • An HBV-producing cell line (e.g., HepG2.2.15)

    • Cell culture medium and supplements

    • Adefovir dipivoxil

    • Reagents for DNA extraction and quantitative PCR (qPCR)

    • Reagents for a cytotoxicity assay (e.g., MTT, XTT)

  • Methodology:

    • Antiviral Assay:

      • Plate the HBV-producing cells and allow them to adhere.

      • Treat the cells with a range of concentrations of adefovir dipivoxil.

      • Incubate the cells for a period that allows for multiple rounds of viral replication (e.g., 6-9 days), replacing the medium and drug as needed.

      • Harvest the cell culture supernatant and extract the viral DNA.

      • Quantify the amount of HBV DNA using a validated qPCR assay.

      • Calculate the IC₅₀ value, which is the concentration of the drug that inhibits viral replication by 50% compared to untreated controls.

    • Cytotoxicity Assay:

      • In parallel, treat uninfected cells (e.g., HepG2) with the same concentrations of adefovir dipivoxil.

      • After the incubation period, assess cell viability using a standard method like the MTT or XTT assay.

      • Calculate the CC₅₀ value, which is the concentration of the drug that reduces cell viability by 50%.

    • Selectivity Index (SI):

      • The SI is calculated as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates a more favorable therapeutic window for the compound.

References

The Journey of Adefovir: From a Shelved HIV Candidate to a Hepatitis B Breakthrough

Author: BenchChem Technical Support Team. Date: December 2025

Adefovir (B194249) Dipivoxil, a nucleotide analog reverse transcriptase inhibitor, stands as a significant milestone in the treatment of chronic hepatitis B virus (HBV) infection. Its path to approval, however, was not linear. Initially developed for HIV, concerns over toxicity at higher doses led to its discontinuation for that indication. Yet, diligent research and a strategic shift in focus ultimately repurposed this potent antiviral, offering a new therapeutic option for millions suffering from chronic hepatitis B.

Discovery and Initial Development

Adefovir was first synthesized by Antonín Holý at the Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.[1] Gilead Sciences subsequently led the development of the compound, initially targeting the human immunodeficiency virus (HIV).[2] Under the brand name Preveon, adefovir was investigated for its anti-HIV properties. However, the high doses required for efficacy against HIV (60 mg or 120 mg) were associated with significant kidney toxicity.[1][3] In November 1999, an expert panel advised the U.S. Food and Drug Administration (FDA) against approving the drug for HIV treatment due to these safety concerns, leading Gilead to halt its development for this indication in December of the same year.[3]

A New Direction: Repurposing for Hepatitis B

Despite the setback in its HIV program, Gilead continued to explore the antiviral potential of adefovir. Recognizing its potent activity against hepadnaviruses, the company shifted its focus to chronic hepatitis B, a disease for which treatment options were limited at the time. Preclinical studies had already demonstrated adefovir's in vitro activity against HBV.[4][5] This strategic pivot proved successful, as a much lower and safer dose of 10 mg daily was found to be effective in suppressing HBV replication.[3]

Preclinical Studies: Establishing Antiviral Activity

In vitro studies were crucial in elucidating the mechanism and potency of adefovir against HBV. These experiments demonstrated that adefovir is a potent inhibitor of viral replication in human hepatoma cell lines transfected with HBV DNA and in primary duck hepatocytes infected with the duck hepatitis B virus (DHBV), a closely related model virus.[5][6]

Key Preclinical Findings:
  • Mechanism of Action: Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate.[7] To become active, it is phosphorylated by cellular kinases to its diphosphate (B83284) metabolite, adefovir diphosphate.[7] This active form then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain by the HBV DNA polymerase (a reverse transcriptase).[7][8] Once incorporated, this compound acts as a chain terminator, halting viral DNA synthesis.[8]

  • Inhibitory Concentration: The 50% inhibitory concentration (IC50) of adefovir against HBV DNA synthesis in vitro was found to range from 0.2 to 2.5 µM in HBV-transfected human hepatoma cell lines.[9] In DHBV-infected primary hepatocytes, the IC50 was determined to be 0.01 µM.[5]

  • Inhibition Constant: The inhibition constant (Ki) for this compound against HBV DNA polymerase is 0.1 µM, indicating a high affinity for the viral enzyme.[10]

Clinical Development: A Rigorous Path to Approval

The clinical development of adefovir dipivoxil for chronic hepatitis B involved a series of Phase I, II, and III clinical trials designed to evaluate its safety, tolerability, and efficacy.

Phase I/II Studies

An early Phase I/II double-blind, placebo-controlled study evaluated the safety and antiviral activity of adefovir dipivoxil in patients with chronic HBV infection, some of whom were co-infected with HIV.[4] Patients received a daily oral dose of 125 mg for 28 days. The study demonstrated a significant and rapid reduction in serum HBV DNA levels in the active treatment group compared to placebo.[4]

Phase III Pivotal Trials

Two large, multinational, randomized, double-blind, placebo-controlled Phase III trials, known as Study 437 and Study 438, formed the cornerstone of the regulatory submission for adefovir dipivoxil.

  • Study 437: This trial enrolled 515 patients with HBeAg-positive chronic hepatitis B.[11] Patients were randomized to receive 10 mg of adefovir dipivoxil, 30 mg of adefovir dipivoxil, or a placebo daily for 48 weeks.[11] The primary endpoint was histological improvement in the liver.[11]

  • Study 438: This study enrolled 185 patients with HBeAg-negative (precore mutant) chronic hepatitis B.[3] Patients were randomized to receive 10 mg of adefovir dipivoxil or a placebo daily for 48 weeks, with the primary endpoint also being histological improvement.[3]

Quantitative Data Summary from Clinical Trials

The following tables summarize the key efficacy and safety data from the pivotal Phase III clinical trials of adefovir dipivoxil in patients with chronic hepatitis B.

Table 1: Efficacy of Adefovir Dipivoxil 10 mg in HBeAg-Positive Chronic Hepatitis B (Study 437) at Week 48
Efficacy EndpointAdefovir Dipivoxil 10 mg (n=172)Placebo (n=170)p-value
Histologic Improvement 53%25%<0.001
Median Reduction in Serum HBV DNA (log10 copies/mL) 3.520.55<0.001
Undetectable Serum HBV DNA (<400 copies/mL) 21%0%<0.001
Normalization of Alanine Aminotransferase (ALT) 48%16%<0.001
HBeAg Seroconversion 12%6%0.049

Data sourced from Marcellin et al., N Engl J Med 2003.[11]

Table 2: Efficacy of Adefovir Dipivoxil 10 mg in HBeAg-Negative Chronic Hepatitis B (Study 438) at Week 48
Efficacy EndpointAdefovir Dipivoxil 10 mg (n=123)Placebo (n=62)p-value
Histologic Improvement 64%33%0.0002
Median Reduction in Serum HBV DNA (log10 copies/mL) 3.911.35<0.001
Undetectable Serum HBV DNA (<400 copies/mL) 51%0%<0.001
Normalization of Alanine Aminotransferase (ALT) 72%29%<0.001

Data sourced from Hadziyannis et al., N Engl J Med 2003 and Gilead Sciences Press Release, September 19, 2001.[3]

Table 3: Renal Safety Profile of Adefovir Dipivoxil 10 mg at Week 48
Safety ParameterStudy 437 (HBeAg-Positive)Study 438 (HBeAg-Negative)
Adefovir 10 mg Placebo
Increase in Serum Creatinine (B1669602) ≥0.5 mg/dL from Baseline 3%2%
Confirmed Serum Phosphorus <2.0 mg/dL 1%1%

Data compiled from Marcellin et al., N Engl J Med 2003 and Hadziyannis et al., N Engl J Med 2003.[11]

Experimental Protocols

In Vitro HBV DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the HBV DNA polymerase.

Methodology:

  • Enzyme Source: Purified recombinant HBV DNA polymerase is used.

  • Substrate: A DNA template-primer, such as poly(dA)-oligo(dT), is utilized.

  • Reaction Mixture: The reaction includes the enzyme, template-primer, a mixture of deoxynucleotide triphosphates (dATP, dCTP, dGTP, and dTTP, with one being radiolabeled, e.g., [³H]dTTP), and varying concentrations of this compound.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Quantification: The amount of radiolabeled nucleotide incorporated into the newly synthesized DNA is measured, typically by acid precipitation followed by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a no-drug control. The inhibition constant (Ki) is then determined through kinetic analysis.

Clinical Trial Protocol Synopsis (Studies 437 & 438)

Objective: To evaluate the efficacy and safety of adefovir dipivoxil in patients with chronic hepatitis B.

Study Design:

  • Phase: III

  • Design: Randomized, double-blind, placebo-controlled, multicenter.

  • Patient Population: Adults with chronic hepatitis B, with either HBeAg-positive (Study 437) or HBeAg-negative (Study 438) status, evidence of active viral replication, and compensated liver disease.

  • Intervention: Oral adefovir dipivoxil (10 mg daily) or matching placebo.

  • Duration: 48 weeks of treatment.

  • Primary Efficacy Endpoint: Histological improvement, defined as a decrease of at least two points in the Knodell necroinflammatory score without worsening of fibrosis.

  • Secondary Efficacy Endpoints: Change in serum HBV DNA, normalization of ALT levels, and HBeAg seroconversion (for Study 437).

  • Safety Assessments: Monitoring of adverse events and laboratory parameters, with a focus on renal function (serum creatinine and phosphorus).

  • Statistical Analysis: Efficacy endpoints were compared between the adefovir dipivoxil and placebo groups using appropriate statistical tests (e.g., chi-square test for categorical variables and t-test or Wilcoxon rank-sum test for continuous variables).

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte cluster_viral_replication HBV Replication Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis (Esterases) Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Phosphorylation (Cellular Kinases) Adefovir_DP This compound (Active Metabolite) Adefovir_MP->Adefovir_DP Phosphorylation (Cellular Kinases) HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_Synthesis Incorporates dATP Chain_Termination Chain Termination HBV_DNA_Polymerase->Chain_Termination Incorporates Adefovir-DP dATP dATP (Natural Substrate) dATP->HBV_DNA_Polymerase Binds to active site

Caption: Mechanism of action of Adefovir Dipivoxil.

G Start Start Prepare_Reaction Prepare Reaction Mixture: - Purified HBV DNA Polymerase - DNA Template-Primer - dNTPs (one radiolabeled) - this compound (varying conc.) Start->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., acid precipitation) Incubate->Stop_Reaction Measure_Incorporation Measure Incorporated Radioactivity (Liquid Scintillation Counting) Stop_Reaction->Measure_Incorporation Analyze_Data Calculate % Inhibition vs. Control Measure_Incorporation->Analyze_Data Determine_Ki Determine Ki (Kinetic Analysis) Analyze_Data->Determine_Ki End End Determine_Ki->End

References

Adefovir Diphosphate: A Technical Guide to its Antiviral Mechanism and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of adefovir (B194249) diphosphate (B83284), the active antiviral metabolite of the prodrug adefovir dipivoxil. It details its physicochemical properties, primary mechanism of action against Hepatitis B Virus (HBV), and its influence on cellular signaling pathways. Furthermore, this guide outlines detailed experimental protocols for the evaluation of its antiviral efficacy and cytotoxicity, serving as a valuable resource for researchers in the field of antiviral drug development.

Physicochemical and Pharmacokinetic Properties of Adefovir and its Derivatives

Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate. To enhance its oral bioavailability, it is administered as the prodrug adefovir dipivoxil. Following oral administration, adefovir dipivoxil is rapidly absorbed and converted by cellular esterases to adefovir. Subsequently, cellular kinases phosphorylate adefovir to its pharmacologically active form, adefovir diphosphate.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Quantitative Data
This compound 129532-77-0[1]C8H14N5O10P3[1]433.15[1]Ki (HBV DNA Polymerase): 0.1 µM[2][3] Ki (Human DNA Polymerase α): 1.18 µM[2][3] Ki (Human DNA Polymerase γ): 0.97 µM[2][3]
Adefovir106941-25-7C8H12N5O4P273.19[4]IC50 (Wild-Type HBV): 0.2 - 2.5 µM[5]
Adefovir Dipivoxil142340-99-6[2][3]C20H32N5O8P[3]501.5[3]Oral Bioavailability: ~59%[2][3]

Mechanism of Action

Inhibition of HBV DNA Polymerase

The primary antiviral mechanism of this compound is the inhibition of the HBV DNA polymerase, which also functions as a reverse transcriptase. This inhibition occurs through two main actions:

  • Competitive Inhibition: this compound is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP) and competes with it for the active site of the viral polymerase. This competition reduces the rate of viral DNA synthesis.[2][5]

  • Chain Termination: Once incorporated into the growing viral DNA chain, this compound acts as a chain terminator. It lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting DNA elongation and viral replication.[5]

Adefovir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis by Cellular Esterases Adefovir_Monophosphate Adefovir Monophosphate Adefovir->Adefovir_Monophosphate Phosphorylation by Cellular Kinases Adefovir_Diphosphate This compound (Active Metabolite) Adefovir_Monophosphate->Adefovir_Diphosphate Phosphorylation by Cellular Kinases Inhibition Inhibition & Chain Termination Adefovir_Diphosphate->Inhibition HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) DNA_Synthesis Viral DNA Synthesis HBV_DNA_Polymerase->DNA_Synthesis dATP Inhibition->DNA_Synthesis Competes with dATP

Intracellular activation of adefovir and its inhibition of HBV DNA polymerase.
Modulation of STAT3 Signaling

Recent studies have indicated that adefovir dipivoxil may have effects beyond direct viral polymerase inhibition. It has been shown to interfere with the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The phosphorylation of STAT3 is a critical step in many signaling pathways that can be exploited by viruses to promote their replication. By inhibiting STAT3 phosphorylation, adefovir dipivoxil may disrupt these pro-viral cellular environments.

STAT3_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Adefovir Adefovir Dipivoxil Adefovir->pSTAT3 Inhibits Phosphorylation Transcription Gene Transcription (Pro-viral) Dimerization->Transcription Nuclear Translocation

Proposed mechanism of adefovir dipivoxil interfering with STAT3 signaling.

Experimental Protocols

The following are composite protocols based on established methodologies for evaluating the antiviral properties of this compound.

Protocol 1: In Vitro Antiviral Efficacy Assay (IC50 Determination)

Objective: To determine the 50% inhibitory concentration (IC50) of adefovir against HBV replication in a cell-based assay.

Materials:

  • HBV-producing human hepatoma cell line (e.g., HepG2.2.15)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, antibiotics)

  • Adefovir stock solution (dissolved in an appropriate solvent like DMSO)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Viral DNA extraction kit

  • Reagents for quantitative PCR (qPCR), including HBV-specific primers and probe

  • qPCR instrument

Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in multi-well plates at a density that allows for logarithmic growth throughout the experiment and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of adefovir in culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of adefovir. Include untreated cells as a negative control and a solvent-only control.

  • Incubation: Incubate the plates for 6-9 days. To maintain compound concentration and cell health, replace the drug-containing medium every 2-3 days.

  • Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant. Isolate encapsidated viral DNA from the supernatant using a suitable viral DNA extraction kit according to the manufacturer's protocol.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the extracted samples using a validated qPCR assay with HBV-specific primers and probe.

  • Data Analysis: Plot the percentage of inhibition of HBV DNA replication against the logarithm of the adefovir concentration. Calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: HBV DNA Polymerase Inhibition Assay (Ki Determination)

Objective: To determine the inhibition constant (Ki) of this compound for purified HBV DNA polymerase.

Materials:

  • Purified recombinant HBV DNA polymerase

  • DNA template-primer (e.g., poly(dA)-oligo(dT))

  • Deoxynucleotide triphosphates (dCTP, dGTP, dTTP, and dATP)

  • Radiolabeled dATP (e.g., [α-³²P]dATP or [α-³³P]dATP)

  • This compound stock solution

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Methodology:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, DNA template-primer, and fixed concentrations of dCTP, dGTP, and dTTP.

  • Inhibitor and Substrate Addition: Add varying concentrations of this compound to the reaction tubes. To initiate the reaction, add a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP at different concentrations.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized DNA on ice.

  • Filtration and Washing: Collect the precipitated DNA on glass fiber filters. Wash the filters extensively with TCA and ethanol (B145695) to remove unincorporated radiolabeled dATP.

  • Quantification: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the reaction velocity (rate of DNA synthesis) against the substrate (dATP) concentration for each inhibitor concentration. Determine the Ki value using appropriate enzyme kinetic models, such as Lineweaver-Burk or Dixon plots.

Protocol 3: Cellular Cytotoxicity Assay

Objective: To assess the cytotoxic effects of adefovir on host cells and determine its therapeutic window.

Materials:

  • Human hepatoma cell lines (e.g., HepG2, Huh-7)

  • Complete culture medium

  • Adefovir stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for a resazurin-based assay)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Drug Treatment: Add serial dilutions of adefovir to the wells. The concentration range should span that used in the efficacy assay and higher. Include a vehicle-only control and a "cells only" (no drug) control.

  • Incubation: Incubate the plates for a period equivalent to the duration of the antiviral efficacy assay (e.g., 6-7 days).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each adefovir concentration. Plot the percentage of viability against the logarithm of the adefovir concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression.

References

An In-depth Technical Guide on the Core Mechanism of Action of Adefovir Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which adefovir (B194249) inhibits the DNA polymerase of the Hepatitis B virus (HBV). The document details the molecular interactions, enzymatic kinetics, and the structural basis of its antiviral activity. Experimental protocols for key assays and quantitative data are presented to support further research and drug development efforts in this domain.

Overview of Adefovir's Antiviral Activity

Adefovir dipivoxil is an orally administered diester prodrug of adefovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate.[1][2] Following administration, it is rapidly converted to its active form, adefovir.[3] For adefovir to exert its antiviral effect, it must be phosphorylated by intracellular host cell kinases to its active metabolite, adefovir diphosphate (B83284).[3][4][5] This active metabolite is the key agent responsible for inhibiting HBV replication.

The primary mechanism of action of adefovir diphosphate is the inhibition of the HBV DNA polymerase, which also functions as a reverse transcriptase.[3][6] This inhibition is achieved through a dual mechanism:

  • Competitive Inhibition : As a structural analog of deoxyadenosine (B7792050) triphosphate (dATP), this compound directly competes with this natural substrate for the active site of the viral polymerase.[3][4][7] This competition effectively reduces the rate of viral DNA synthesis.

  • DNA Chain Termination : After being incorporated into the growing viral DNA chain, adefovir lacks the 3'-hydroxyl group required to form the next phosphodiester bond.[3][4][6] This structural feature leads to the premature termination of DNA chain elongation, thereby halting viral replication.[3][4]

This compound is a potent inhibitor of HBV DNA polymerase but a weak inhibitor of human DNA polymerases α and γ, which accounts for its selective antiviral activity.[1][7]

Intracellular Activation and Mechanism of Action Pathway

The following diagram illustrates the conversion of the prodrug adefovir dipivoxil to its active form and its subsequent action on the HBV DNA polymerase.

G cluster_0 Extracellular Space cluster_1 Hepatocyte Cytoplasm cluster_2 HBV Replication Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Cellular Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP This compound (Active Metabolite) Adefovir_MP->Adefovir_DP Cellular Kinases Polymerase HBV DNA Polymerase (Reverse Transcriptase) Adefovir_DP->Polymerase Competitive Inhibition dATP dATP (Natural Substrate) dATP->Polymerase Binds to Active Site DNA_synthesis Viral DNA Elongation Polymerase->DNA_synthesis Incorporates dATP Chain_termination Chain Termination Polymerase->Chain_termination Incorporates Adefovir-DP G A 1. Coat streptavidin plate with biotinylated template/primer B 2. Add varying concentrations of Adefovir-DP A->B C 3. Add fixed concentration of dATP (substrate) B->C D 4. Initiate reaction with HBV DNA Polymerase & Incubate C->D E 5. Wash plate to remove unbound reagents D->E F 6. Add antibody-enzyme conjugate for detection E->F G 7. Add reporter substrate and measure absorbance F->G H 8. Calculate % inhibition and determine IC50 G->H G A 1. Prepare reaction with template, radiolabeled primer, and dNTPs B 2. Add increasing concentrations of Adefovir-DP A->B C 3. Initiate reaction with HBV DNA Polymerase & Incubate B->C D 4. Stop reaction and denature DNA products C->D E 5. Separate DNA fragments by size using Polyacrylamide Gel Electrophoresis (PAGE) D->E F 6. Visualize radiolabeled fragments via Autoradiography/Phosphorimager E->F G 7. Analyze for shorter DNA fragments indicating chain termination F->G

References

A Technical Guide to the Intracellular Metabolism of Adefovir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adefovir (B194249) dipivoxil, an oral prodrug of adefovir, is an acyclic nucleotide analog of adenosine (B11128) monophosphate used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active antiviral agent, adefovir diphosphate (B83284). This process involves enzymatic hydrolysis followed by two sequential phosphorylation steps orchestrated by host cellular kinases.[4][5] This technical guide provides an in-depth exploration of this critical metabolic pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to elucidate the molecular journey of adefovir from a prodrug to a potent inhibitor of viral replication.

The Metabolic Activation Pathway

The intracellular activation of adefovir is a multi-step process that begins after the oral administration and absorption of its prodrug, adefovir dipivoxil. The dipivoxil moiety enhances the drug's lipophilicity and oral bioavailability.[6][7]

  • Hydrolysis: Upon entering the cell, adefovir dipivoxil is rapidly cleaved by cellular esterases. This hydrolysis removes the two pivaloyloxymethyl (POM) groups, releasing the parent compound, adefovir (PMEA).[5][8]

  • First Phosphorylation: Adefovir undergoes its first phosphorylation to become adefovir monophosphate. This reaction is catalyzed by cellular adenylate kinases, with adenylate kinase 2 (AK2) and adenylate kinase 4 (AK4) being implicated in this step.[9][10] Some studies also suggest that 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase may contribute to this initial phosphorylation.[2]

  • Second Phosphorylation: The newly formed adefovir monophosphate is then efficiently converted to the active metabolite, adefovir diphosphate. This final phosphorylation step is carried out by nucleoside diphosphate kinases (NME1 and NME2).[9][10]

This compound is the pharmacologically active form of the drug. It acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase), competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[3][11] Its incorporation into the nascent viral DNA strand leads to chain termination, as it lacks the 3'-hydroxyl group required for further elongation, effectively halting viral replication.[6]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_enzymes Cellular Enzymes Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir (PMEA) Adefovir_Dipivoxil->Adefovir Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP First Phosphorylation Adefovir_DP This compound (Active Metabolite) Adefovir_MP->Adefovir_DP Second Phosphorylation Esterases Esterases Esterases->Adefovir_Dipivoxil AK Adenylate Kinases (AK2, AK4) AK->Adefovir NDPK Nucleoside Diphosphate Kinases (NME1, NME2) NDPK->Adefovir_MP G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture Hepatocytes (e.g., HepG2, Primary) B1 Incubate with Adefovir (e.g., 10 µM) A1->B1 B2 Collect samples at various time points B1->B2 C1 Wash cells with ice-cold PBS B2->C1 C2 Lyse cells & extract metabolites (e.g., 70% Methanol) C1->C2 C3 Prepare sample (Lyophilize & Reconstitute) C2->C3 C4 Quantify metabolites via LC-MS/MS C3->C4 C5 Determine concentration of Adefovir, ADV-MP, ADV-DP C4->C5 G cluster_setup Reaction Setup cluster_proc Procedure & Analysis A1 Purified HBV DNA Polymerase B1 Combine components in reaction buffer A2 DNA Template-Primer A3 Labeled dNTPs (including dATP) A4 Varying concentrations of This compound B2 Incubate at optimal temperature (e.g., 37°C) B1->B2 B3 Terminate reaction and measure incorporation of labeled dNTPs B2->B3 B4 Plot reaction velocity vs. inhibitor concentration B3->B4 B5 Calculate Ki value using enzyme inhibition models B4->B5

References

A Technical Guide to Adefovir Diphosphate: A Nucleotide Analog Inhibitor of HBV Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of adefovir (B194249) diphosphate, the active metabolite of the prodrug adefovir dipivoxil. Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] This guide details its mechanism of action as a competitive inhibitor and chain terminator of HBV DNA polymerase, presents key quantitative data on its efficacy and selectivity, outlines representative experimental protocols for its evaluation, and illustrates its metabolic pathway and inhibitory mechanism through detailed diagrams.

Metabolic Activation and Pharmacokinetics

Adefovir is administered orally as the diester prodrug, adefovir dipivoxil, to enhance oral bioavailability.[3] Following oral administration, adefovir dipivoxil is rapidly absorbed and hydrolyzed by cellular enzymes into its active form, adefovir.[4] Subsequently, cellular kinases phosphorylate adefovir to its pharmacologically active metabolite, adefovir diphosphate.[1][2][5] This two-step phosphorylation is a critical activation process that enables the drug to function as a nucleotide analog.[6]

Metabolic_Activation cluster_bloodstream Systemic Circulation cluster_hepatocyte Hepatocyte AD Adefovir Dipivoxil (Oral Prodrug) A Adefovir AD->A Esterase Hydrolysis A_in Adefovir AD->A_in Uptake ADP This compound (Active Metabolite) A_in->ADP Cellular Kinases (Phosphorylation) Mechanism_of_Action cluster_polymerase HBV DNA Polymerase Active Site cluster_dna Viral DNA Synthesis dATP dATP (Natural Substrate) Polymerase Polymerase dATP->Polymerase Binds for Replication ADV_DP This compound (Inhibitor) ADV_DP->Polymerase Competitively Binds DNA_elongation Nascent Viral DNA + dNTP -> Elongation Polymerase->DNA_elongation Successful Replication DNA_termination Nascent Viral DNA + Adefovir -> Chain Termination Polymerase->DNA_termination Inhibited Replication Experimental_Workflow cluster_setup Assay Setup cluster_analysis Data Analysis start Seed Human Hepatoma Cells transfect Transfect Cells with HBV Genome start->transfect treat Treat with Serial Dilutions of Adefovir Dipivoxil transfect->treat incubate Incubate for Several Days treat->incubate extract Extract Viral DNA from Supernatant/Cells incubate->extract Proceed to Measurement quantify Quantify HBV DNA (e.g., qPCR) extract->quantify calculate Plot Dose-Response Curve & Calculate IC50 quantify->calculate

References

The Core Mechanism of Adefovir Diphosphate in Halting Viral Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role and mechanism of adefovir (B194249) diphosphate (B83284), the active metabolite of the prodrug adefovir dipivoxil, in the inhibition of viral replication. It is designed to serve as a comprehensive resource, detailing the molecular interactions, quantitative efficacy, and experimental methodologies relevant to the study of this critical antiviral agent, primarily in the context of Hepatitis B Virus (HBV).

Introduction: From Prodrug to Active Antiviral Agent

Adefovir dipivoxil is an orally administered acyclic nucleotide analog of adenosine (B11128) monophosphate.[1][2] As a prodrug, it is designed to enhance bioavailability, allowing it to efficiently cross biological membranes.[3][4] Following administration, it undergoes a multi-step intracellular conversion to its pharmacologically active form, adefovir diphosphate, which is the focus of this guide.[1][3][5] This active metabolite is a potent inhibitor of viral DNA synthesis and is a cornerstone in the management of chronic hepatitis B.[2][6]

Mechanism of Action: Competitive Inhibition and Chain Termination

The antiviral activity of this compound is centered on its interaction with the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[3] In HBV, this enzyme also functions as a reverse transcriptase.[1][6] The mechanism can be dissected into two primary steps:

  • Competitive Inhibition: this compound structurally mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[5][7] This structural similarity allows it to compete with dATP for the active site of the HBV DNA polymerase.[1][3] By binding to the enzyme, it effectively blocks the natural nucleotide from being incorporated, thus inhibiting the polymerase's function.

  • DNA Chain Termination: Upon successful competition, this compound is incorporated into the nascent viral DNA strand.[1][5] However, unlike dATP, the adefovir molecule lacks the crucial 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This structural deficiency makes the addition of subsequent nucleotides impossible, leading to the premature termination of DNA chain elongation.[3][6] This abrupt halt in DNA synthesis is the ultimate step that prevents the virus from producing complete, viable genomes, thereby stopping its replication cycle.[3][5]

Quantitative Analysis of this compound's Antiviral Activity

The efficacy of this compound has been quantified through various in vitro studies. These data are crucial for understanding its potency and therapeutic window.

ParameterDescriptionVirus/EnzymeValueReference(s)
IC₅₀ The concentration of adefovir that inhibits 50% of viral DNA synthesis in vitro.Hepatitis B Virus (HBV)0.2 to 2.5 µM[6]
Kᵢ The inhibition constant for this compound against the viral polymerase, indicating binding affinity.HBV DNA Polymerase0.1 µM[6]
Kᵢ Inhibition constant against human DNA polymerase α, indicating selectivity.Human DNA Polymerase α1.18 µM[6]
Kᵢ Inhibition constant against human DNA polymerase γ, indicating selectivity.Human DNA Polymerase γ0.97 µM[6]

IC₅₀: 50% inhibitory concentration; Kᵢ: Inhibition constant.

Viral Resistance to Adefovir

Prolonged therapy with adefovir can lead to the selection of resistant HBV variants. Resistance is primarily associated with specific mutations in the reverse transcriptase (RT) domain of the viral polymerase gene.

MutationDescriptionFold Resistance to Adefovir (in vitro)Reference(s)
rtN236T A substitution of asparagine with threonine at codon 236. This is a primary adefovir resistance mutation.7-fold[8]
rtA181V A substitution of alanine (B10760859) with valine at codon 181.4.3-fold[8]
rtA181V + rtN236T A double mutant combination that confers higher levels of resistance.18-fold[8]

The molecular basis for this resistance involves conformational changes in the active site of the polymerase, which reduces the binding affinity of this compound.[7] This diminished interaction allows the natural substrate, dATP, to more effectively outcompete the drug, thereby reducing its antiviral efficacy.[7] The cumulative incidence of adefovir resistance increases with the duration of therapy, reaching approximately 29% after five years of continuous monotherapy.[8][9][10]

Experimental Protocols

In Vitro Antiviral Efficacy Assay (EC₅₀ Determination)

This protocol outlines the determination of the 50% effective concentration (EC₅₀) of adefovir against HBV in a cell culture model.

  • Cell Culture: Culture human hepatoma cell lines (e.g., HepG2 2.2.15) that are stably transfected with the HBV genome. Maintain cells in an appropriate medium under standard conditions (37°C, 5% CO₂).

  • Drug Treatment: Seed the cells in multi-well plates. After cell adherence, treat with a serial dilution of adefovir dipivoxil (ranging from sub-nanomolar to micromolar concentrations) for a period of 7-10 days. Include a no-drug (vehicle) control.

  • DNA Extraction: Following the treatment period, lyse the cells and extract the intracellular HBV DNA replicative intermediates. Alternatively, collect the supernatant to quantify extracellular viral DNA.

  • Quantification of Viral DNA: Use quantitative real-time PCR (qPCR) or Southern blot analysis to measure the amount of HBV DNA in both treated and control samples.

  • Data Analysis: Normalize the viral DNA levels in the drug-treated wells to the vehicle control. Plot the percentage of viral replication inhibition against the drug concentration. Use a non-linear regression model (e.g., a four-parameter dose-response curve) to calculate the EC₅₀ value.

Enzyme Inhibition Assay (Kᵢ Determination)

This protocol determines the inhibition constant (Kᵢ) of this compound for the HBV DNA polymerase.

  • Reagents: Prepare a reaction mixture containing a buffer, purified recombinant HBV DNA polymerase, a DNA template-primer, and varying concentrations of this compound.

  • Enzyme Reaction: Initiate the polymerization reaction by adding a mixture of dNTPs, including a radiolabeled or fluorescently labeled dATP, and the natural substrate dATP at a concentration near its Michaelis constant (Kₘ).

  • Incubation: Allow the reaction to proceed for a fixed time at the optimal temperature for the enzyme.

  • Termination and Detection: Stop the reaction (e.g., by adding EDTA). Quantify the incorporation of the labeled dATP into the DNA strand using methods like scintillation counting or fluorescence detection.

  • Data Analysis: Determine the reaction velocities at different inhibitor concentrations. Calculate the Kᵢ value using the Cheng-Prusoff equation or by direct fitting to competitive inhibition models.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Metabolic activation pathway of adefovir dipivoxil.

Caption: Competitive inhibition and chain termination by this compound.

experimental_workflow Start Start: Culture HBV-producing Hepatoma Cells Treatment Treat cells with serial dilutions of Adefovir Start->Treatment Incubation Incubate for 7-10 days Treatment->Incubation Extraction Extract intracellular viral DNA Incubation->Extraction Quantification Quantify HBV DNA (e.g., qPCR) Extraction->Quantification Analysis Plot dose-response curve and calculate EC₅₀ Quantification->Analysis

References

Adefovir Diphosphate: A Deep Dive into its Antiviral Mechanism and Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adefovir (B194249) diphosphate (B83284), the active metabolite of the prodrug Adefovir dipivoxil, stands as a cornerstone in the therapeutic arsenal (B13267) against chronic hepatitis B virus (HBV) infection. This technical guide provides a comprehensive literature review of the research surrounding Adefovir diphosphate, focusing on its mechanism of action, antiviral activity, and the experimental methodologies used to elucidate its properties. All quantitative data has been summarized into structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Mechanism of Action: A Two-Pronged Attack on Viral Replication

Adefovir dipivoxil, an oral prodrug, is designed to enhance the bioavailability of Adefovir.[1][2] Following oral administration, it is rapidly absorbed and hydrolyzed by cellular esterases in the intestines and liver to its active form, Adefovir.[1][3] Once inside the host hepatocytes, Adefovir undergoes two sequential phosphorylation steps catalyzed by cellular kinases to form this compound.[3][4][5] This active metabolite is a structural analog of deoxyadenosine (B7792050) monophosphate (dAMP).[6]

This compound inhibits HBV DNA polymerase, which also functions as a reverse transcriptase, through a dual mechanism:[1][6]

  • Competitive Inhibition: this compound competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the HBV DNA polymerase.[1][3] This competition effectively reduces the rate of viral DNA synthesis.[6]

  • DNA Chain Termination: Upon incorporation into the nascent viral DNA strand, this compound acts as a chain terminator.[1][3] Lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, it halts further elongation of the DNA chain, thereby preventing viral replication.[1][6]

This targeted inhibition of the viral polymerase, coupled with a lower affinity for human DNA polymerases, contributes to its therapeutic window.[7][8]

Adefovir Mechanism of Action cluster_outside Extracellular cluster_cell Hepatocyte Adefovir_dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_dipivoxil->Adefovir Hydrolysis (Esterases) Adefovir_monophosphate Adefovir Monophosphate Adefovir->Adefovir_monophosphate Phosphorylation (Cellular Kinases) Adefovir_diphosphate This compound (Active Metabolite) Adefovir_monophosphate->Adefovir_diphosphate Phosphorylation (Cellular Kinases) HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_diphosphate->HBV_DNA_Polymerase Competitive Inhibition Chain_termination Chain Termination Adefovir_diphosphate->Chain_termination Incorporation Viral_DNA_synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_synthesis dATP dATP (Natural Substrate) dATP->HBV_DNA_Polymerase

Figure 1: Prodrug activation and mechanism of action of Adefovir.

Quantitative Pharmacological Data

The antiviral efficacy and selectivity of this compound have been quantified through various in vitro studies. The following tables summarize key pharmacological parameters.

Table 1: Inhibitory Activity against Viral and Human DNA Polymerases

PolymeraseInhibition Constant (Ki)Reference(s)
HBV DNA Polymerase0.1 µM[7][8]
Human DNA Polymerase α1.18 µM[7][8]
Human DNA Polymerase γ0.97 µM[7][8]
Human DNA Polymerase β12-fold higher than for HBV polymerase[9]

Table 2: In Vitro Antiviral Activity

ParameterValueCell Line(s)Reference(s)
IC50 (HBV DNA synthesis)0.2 - 2.5 µMHBV transfected human hepatoma cells[7]
IC50 (freshly stimulated T cells)63.12 nMHuman T cells[10]
IC50 (pre-activated T cells)364.8 nMHuman T cells[10]

Table 3: Pharmacokinetic Properties of Adefovir (from 10 mg Adefovir Dipivoxil dose)

ParameterValueReference(s)
Oral Bioavailability~59%[7]
Peak Plasma Concentration (Cmax)18.4 ± 6.26 ng/mL[7]
Time to Peak Concentration (Tmax)0.58 - 4 hours[7]
Area Under the Curve (AUC0–∞)220 ± 70.0 ng∙h/mL[7]
Volume of Distribution352 - 392 mL/kg[8][11]
Plasma Protein Binding≤ 4%[9][11]
Terminal Elimination Half-life~7.48 ± 1.65 hours[11]
Urinary Excretion (24h)~45% (as Adefovir)[7][8]

Table 4: Intracellular Half-life of this compound

Cell TypeHalf-life (hours)Reference(s)
Hep G2 cells33 ± 3[12]
Huh-7 cells10 ± 1[12]
Primary human hepatocytes (donor 1)48 ± 3[12]
Primary human hepatocytes (donor 2)33 ± 2[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols used in this compound studies.

In Vitro Antiviral Activity Assay

This assay determines the concentration of Adefovir that inhibits 50% of viral replication (IC50) in cell culture.[1]

Methodology:

  • Cell Culture: Human hepatoma cell lines (e.g., HepG2, Huh-7) capable of supporting HBV replication are cultured in an appropriate medium.[1][12]

  • Drug Treatment: Cells are treated with serial dilutions of Adefovir.

  • HBV Infection/Transfection: Cells are infected with HBV or transfected with an HBV-producing plasmid.

  • Incubation: The treated cells are incubated for a defined period to allow for viral replication.

  • Quantification of Viral DNA: HBV DNA levels in the cell culture supernatant or intracellularly are quantified using methods such as quantitative PCR (qPCR) or Southern blot.[1]

  • Data Analysis: The percentage of inhibition of HBV DNA replication is plotted against the drug concentration to calculate the IC50 value.[6]

Antiviral Activity Assay Workflow Start Start Cell_Culture Culture Hepatoma Cells (e.g., HepG2) Start->Cell_Culture Drug_Treatment Treat with Serial Dilutions of Adefovir Cell_Culture->Drug_Treatment HBV_Infection Infect/Transfect with HBV Drug_Treatment->HBV_Infection Incubation Incubate to Allow Viral Replication HBV_Infection->Incubation DNA_Quantification Quantify HBV DNA (e.g., qPCR) Incubation->DNA_Quantification Data_Analysis Calculate IC50 Value DNA_Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an in vitro antiviral activity assay.

Enzyme Inhibition Assay

This biochemical assay quantifies the inhibitory potency of this compound against purified DNA polymerases to determine the inhibition constant (Ki).[1]

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HBV DNA polymerase and human DNA polymerases (α, β, γ) are purified. A DNA template-primer and deoxyribonucleotide triphosphates (dNTPs), including radiolabeled or fluorescently tagged dATP, are prepared.[1]

  • Reaction Mixture: A reaction is set up containing the purified enzyme, the DNA template-primer, dNTPs, and varying concentrations of this compound.[1]

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.[1]

  • Measurement of DNA Synthesis: The amount of newly synthesized DNA is measured by quantifying the incorporation of the labeled dNTPs.[1]

  • Data Analysis: Kinetic data are fitted to enzyme inhibition models (e.g., Michaelis-Menten) to calculate the Ki value, which reflects the binding affinity of the inhibitor to the enzyme.[1]

Enzyme Inhibition Assay Workflow Start Start Preparation Prepare Purified Polymerase, Template-Primer, dNTPs, and Inhibitor Start->Preparation Reaction_Setup Set Up Reaction Mixture with Varying Inhibitor Concentrations Preparation->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Measurement Measure Incorporation of Labeled dNTPs Incubation->Measurement Data_Analysis Fit Data to Kinetic Models to Calculate Ki Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for an enzyme inhibition assay.

Intracellular Metabolism Analysis

This protocol outlines a general procedure for studying the intracellular phosphorylation of Adefovir to its active diphosphate form.[11]

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) or primary human hepatocytes are cultured in appropriate conditions.[11]

  • Drug Incubation: Cells are incubated with Adefovir for various time points (e.g., 0, 2, 4, 8, 24 hours) to assess the kinetics of phosphorylation.[11]

  • Cell Lysis and Metabolite Extraction: At each time point, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug, followed by cell lysis and extraction of intracellular metabolites.[11]

  • Metabolite Quantification: The concentrations of Adefovir and its phosphorylated metabolites (Adefovir monophosphate and this compound) are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][12]

  • Data Analysis: The intracellular concentrations of each metabolite are plotted over time to determine the rate and extent of phosphorylation.

Resistance to Adefovir

While Adefovir has a higher barrier to resistance compared to some other antivirals, long-term therapy can lead to the emergence of resistant HBV mutants.[3][13] The cumulative rates of resistance have been reported to increase over years of therapy.[13]

Two major mutations in the HBV polymerase gene are associated with Adefovir resistance:

  • rtN236T: This mutation in the D domain of the HBV polymerase is a key resistance mutation.[13][14]

  • rtA181V/T: This mutation also confers resistance to Adefovir.[13][15]

These mutations can occur alone or in combination.[16] The emergence of these resistant strains can lead to a virologic rebound and potential clinical relapse.[13] In vitro studies have shown that Adefovir-resistant mutants may remain sensitive to other antiviral agents like lamivudine, entecavir, and tenofovir, providing options for salvage therapy.[13][14]

Conclusion

This compound remains a significant antiviral agent in the management of chronic hepatitis B. Its well-characterized dual mechanism of action, involving competitive inhibition of the viral polymerase and chain termination of viral DNA, provides a robust basis for its efficacy. The comprehensive quantitative data on its pharmacological properties and the detailed experimental protocols outlined in this guide offer a valuable resource for researchers and drug development professionals. Understanding the nuances of its mechanism, pharmacokinetics, and the potential for resistance is critical for its optimal use in clinical practice and for the development of next-generation antiviral therapies.

References

Methodological & Application

Application Notes: In Vitro Assay for Adefovir Diphosphate Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adefovir (B194249) dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate.[1] Following administration, it is converted by cellular kinases to its active metabolite, adefovir diphosphate (B83284) (ADV-DP).[1][2] ADV-DP is a potent and specific inhibitor of viral DNA polymerases, particularly the reverse transcriptase (RT) domain of the Hepatitis B Virus (HBV) polymerase.[3][4] Its mechanism of action involves competitive inhibition with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and subsequent incorporation into the viral DNA, leading to chain termination and cessation of viral replication.[2][5] This application note describes a standard in vitro polymerase assay to determine the inhibitory activity of ADV-DP.

Assay Principle

The in vitro activity of ADV-DP is quantified by its ability to inhibit the DNA polymerization activity of a viral polymerase. The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a synthetic DNA primer-template duplex in the presence of varying concentrations of the inhibitor (ADV-DP). The concentration at which ADV-DP inhibits 50% of the polymerase activity is determined as the half-maximal inhibitory concentration (IC50) or as the inhibition constant (Ki) through competitive inhibition analysis.[3][4]

Mechanism of Action Visualization

The following diagram illustrates the intracellular activation of Adefovir and its subsequent mechanism of inhibiting viral DNA polymerase.

Adefovir Mechanism of Action Mechanism of Adefovir Diphosphate cluster_0 Intracellular Space cluster_1 Viral Replication Complex Adefovir Adefovir ADV_MP Adefovir Monophosphate Adefovir->ADV_MP Cellular Kinases ADV_DP This compound (Active Form) ADV_MP->ADV_DP Cellular Kinases Polymerase HBV DNA Polymerase ADV_DP->Polymerase Competitively Binds (Inhibition) dATP dATP (Natural Substrate) dATP->Polymerase Binds DNA_synthesis DNA Chain Elongation Polymerase->DNA_synthesis Catalyzes Termination Chain Termination Polymerase->Termination Incorporates ADV-DP

Caption: Intracellular activation and inhibitory action of this compound.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Hepatitis B Virus (HBV) DNA Polymerase.

  • Inhibitor: this compound (ADV-DP), prepared in appropriate dilutions.

  • Substrate: Deoxyadenosine triphosphate (dATP).

  • Labeled Nucleotide: [α-³²P]dCTP or a fluorescently labeled dNTP.

  • Other dNTPs: dGTP, dTTP.

  • Primer/Template: A synthetic DNA or RNA/DNA hybrid primer-template duplex designed to allow polymerase-mediated extension.

  • Reaction Buffer: Typically contains Tris-HCl (pH 7.5-8.0), MgCl₂, DTT, KCl, and a non-ionic detergent like Triton X-100.

  • Quenching Solution: EDTA solution to stop the reaction.

  • Detection System: Scintillation counter (for radioactivity) or fluorescence plate reader. Alternatively, reaction products can be resolved using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging.[6]

Assay Workflow Visualization

Experimental Workflow In Vitro Polymerase Inhibition Assay Workflow Prep 1. Reagent Preparation (Enzyme, Buffer, P/T, dNTPs, ADV-DP) Setup 2. Reaction Setup Combine Enzyme, P/T, Buffer in wells Prep->Setup PreInc 3. Pre-incubation Incubate mixture at 37°C Setup->PreInc Initiate 4. Reaction Initiation Add dNTP mix (with labeled dNTP) and varying [ADV-DP] PreInc->Initiate Incubate 5. Reaction Incubation Incubate at 37°C for a defined time Initiate->Incubate Terminate 6. Reaction Termination Add quenching solution (EDTA) Incubate->Terminate Detect 7. Detection & Measurement (e.g., PAGE, Scintillation Counting) Terminate->Detect Analyze 8. Data Analysis Calculate % Inhibition and IC50 value Detect->Analyze

Caption: Step-by-step workflow for the in vitro polymerase inhibition assay.

Step-by-Step Protocol
  • Preparation:

    • Thaw all reagents (enzyme, buffers, dNTPs, primer/template) on ice.

    • Prepare serial dilutions of ADV-DP in the reaction buffer. A typical concentration range would bracket the expected Ki/IC50 value (e.g., 0.01 µM to 10 µM).

    • Prepare a master mix of the reaction buffer, HBV polymerase, and primer/template.

  • Reaction Setup:

    • Aliquot the master mix into microcentrifuge tubes or a 96-well plate.

    • Add the serially diluted ADV-DP or a vehicle control to the respective tubes/wells.

    • Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the inhibitor to bind to the polymerase.[7]

  • Initiation and Incubation:

    • Initiate the reaction by adding a dNTP mixture containing a fixed concentration of dATP, dGTP, dTTP, and the labeled dNTP (e.g., [α-³²P]dCTP).

    • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range of product formation.

  • Termination and Detection:

    • Stop the reaction by adding a quenching solution, such as 50 mM EDTA.

    • Method A (Gel Electrophoresis): Add an equal volume of loading dye, heat-denature the samples, and resolve the products on a denaturing polyacrylamide gel. Visualize the extended primer band by autoradiography or fluorescence imaging and quantify band intensity.[6]

    • Method B (Filter Binding/Scintillation): Spot the reaction mixture onto a filter membrane (e.g., DE81), wash away unincorporated labeled dNTPs, and quantify the incorporated radioactivity using a scintillation counter.

Data Analysis
  • Calculate the percentage of polymerase inhibition for each ADV-DP concentration relative to the vehicle control (0% inhibition).

  • Plot the percent inhibition against the logarithm of the ADV-DP concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of ADV-DP that inhibits 50% of the polymerase activity.

Data Presentation

The inhibitory activity of this compound is often compared across different viral polymerases and against human DNA polymerases to assess its selectivity.

Target EnzymeParameterValue (µM)Reference
Hepatitis B Virus (HBV) DNA Polymerase Ki 0.1 [3][4]
Human DNA Polymerase α Ki 1.18 [3][4]
Human DNA Polymerase γ Ki 0.97 [3][4]
HIV-1 Reverse Transcriptase - Activity noted, but less potent than against HBV[8][9]

Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor.

These data demonstrate that this compound is a significantly more potent inhibitor of HBV DNA polymerase compared to human DNA polymerases, highlighting its selective antiviral activity.[3][4]

References

Application Notes and Protocols for Cell-Based Assays to Measure Adefovir Diphosphate Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adefovir (B194249) dipivoxil is an antiviral prodrug used to treat chronic hepatitis B virus (HBV) infection.[1][2] Upon oral administration, it is converted to its active form, adefovir, which is then phosphorylated by cellular kinases to adefovir diphosphate (B83284) (ADV-DP).[1][3][4] ADV-DP is the pharmacologically active metabolite that inhibits HBV DNA polymerase, leading to the termination of viral DNA chain synthesis.[5][6] Measuring the intracellular concentration of ADV-DP is crucial for understanding its efficacy, pharmacokinetics, and mechanism of action. These application notes provide detailed protocols for quantifying intracellular ADV-DP levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard method, and a conceptual framework for an alternative enzymatic assay.

Mechanism of Action: Adefovir Activation and HBV Inhibition

Adefovir dipivoxil, a prodrug, enhances the oral bioavailability of adefovir. Following absorption, cellular esterases hydrolyze the prodrug to adefovir.[6] Subsequently, cellular kinases phosphorylate adefovir in two steps to its active diphosphate form.[3][4] ADV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the viral HBV DNA polymerase.[1] Its incorporation into the nascent viral DNA strand results in chain termination, effectively halting viral replication.[6]

Adefovir_Mechanism_of_Action cluster_0 Host Cell cluster_1 HBV Replication ADV_dipivoxil Adefovir Dipivoxil (Prodrug) ADV Adefovir ADV_dipivoxil->ADV Esterases ADV_MP Adefovir Monophosphate ADV->ADV_MP Cellular Kinases ADV_DP Adefovir Diphosphate (Active Metabolite) ADV_MP->ADV_DP Cellular Kinases polymerase HBV DNA Polymerase ADV_DP->polymerase Competitive Inhibition dATP dATP dATP->polymerase DNA_synthesis Viral DNA Synthesis polymerase->DNA_synthesis termination Chain Termination polymerase->termination Incorporation of ADV-DP

Caption: Intracellular activation of Adefovir and its inhibitory effect on HBV DNA polymerase.

Quantitative Data Summary

The intracellular concentration and half-life of this compound can vary depending on the cell type. The following table summarizes quantitative data from studies using various hepatic cell lines.

Cell TypeAdefovir Incubation Concentration (µM)This compound (ADV-DP) ConcentrationIntracellular Half-life of ADV-DP (hours)Reference
Primary Human Hepatocytes10~10 pmol/10⁶ cells33 - 48[7]
Primary Human Hepatocytes103.9 µM75 ± 1[8][9]
HepG2 Cells10~10 pmol/10⁶ cells33 ± 3[7]
HepG2 Cells102.4 µM-[8][9]
Huh-7 Cells10~10 pmol/10⁶ cells10 ± 1[7]

Protocol 1: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the accurate and sensitive quantification of intracellular nucleotides and their analogs due to its high specificity and sensitivity.[10][11]

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow A 1. Cell Culture & Treatment B 2. Cell Harvesting & Counting A->B C 3. Intracellular Extraction B->C D 4. Centrifugation C->D E 5. Supernatant Evaporation D->E F 6. Reconstitution E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis G->H

Caption: General workflow for the quantification of ADV-DP using LC-MS/MS.

Detailed Methodology

1. Cell Culture and Treatment

  • Cell Lines: HepG2, Huh-7, or primary human hepatocytes are commonly used.[7][8]

  • Culture Conditions: Culture cells in appropriate media (e.g., MEM with 10% FBS) at 37°C and 5% CO₂.[8]

  • Treatment: Seed cells in 6-well or 12-well plates. Once they reach desired confluency, treat with varying concentrations of adefovir for a specified time (e.g., 24 hours).[8][9]

2. Cell Harvesting and Counting

  • Aspirate the culture medium.

  • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Detach cells using trypsin-EDTA.

  • Neutralize trypsin with culture medium, transfer the cell suspension to a conical tube, and centrifuge (e.g., 500 x g for 5 minutes at 4°C).

  • Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

  • Count an aliquot of the cell suspension (e.g., using a hemocytometer or automated cell counter) to normalize the final metabolite concentration.

3. Intracellular Metabolite Extraction

  • Pellet the remaining cell suspension by centrifugation.

  • Discard the supernatant.

  • Add 200-500 µL of ice-cold 70% methanol (B129727) (or acetonitrile) containing an internal standard (e.g., Adefovir-d4) to the cell pellet.[12][13][14]

  • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Incubate on ice for 10 minutes or at -20°C for 30 minutes.

4. Sample Clarification

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[15]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

5. LC-MS/MS Analysis

  • Sample Preparation: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[15]

  • Chromatography (Example Conditions):

    • Column: Reversed-phase C18 column (e.g., Waters X-Select HSS T3, 3.0 × 50 mm, 2.5 µm).

    • Mobile Phase: Gradient or isocratic elution using a combination of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[4][16]

    • Flow Rate: 0.3 - 0.6 mL/min.[4]

  • Mass Spectrometry (Example Conditions):

    • Ionization: Electrospray ionization (ESI), typically in positive mode.[12][16]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example): For adefovir, m/z 274.0 -> 162.1.[16] The transition for this compound would need to be optimized based on its specific fragmentation pattern (m/z 434 -> fragments).

6. Data Analysis and Quantification

  • Create a standard curve by spiking known concentrations of this compound into a lysate from untreated cells.

  • Process the data using instrument-specific software.

  • Calculate the concentration of ADV-DP in the samples by interpolating from the standard curve.

  • Normalize the results to the cell count to report as amount per million cells (e.g., pmol/10⁶ cells).

Protocol 2: Enzymatic Assay for this compound (Conceptual)

An alternative to LC-MS/MS is an enzymatic assay. This approach is based on the mechanism of action of ADV-DP and can be adapted from similar assays developed for other nucleotide analogs like Tenofovir.[17][18] The principle is the competitive inhibition of a recombinant polymerase enzyme.

Experimental Workflow: Enzymatic Assay

Enzymatic_Assay_Workflow A 1. Cell Lysis & Extraction D 4. Add Lysate or Standard A->D B 2. Prepare Standard Curve B->D C 3. Set up Reaction (Polymerase, Template, Labeled dNTPs) C->D E 5. Incubate D->E F 6. Measure Signal (e.g., Fluorescence) E->F G 7. Data Analysis F->G

Caption: Workflow for a competitive enzymatic assay to measure ADV-DP levels.

Detailed Methodology (Conceptual)

1. Principle The assay measures the activity of recombinant HBV DNA polymerase. ADV-DP present in the cell extract will compete with the natural substrate (dATP) and inhibit the synthesis of DNA. The extent of inhibition, measured by a decrease in signal (e.g., fluorescence from an intercalating dye or incorporation of a radiolabeled nucleotide), is proportional to the amount of ADV-DP in the sample.[17][19]

2. Cell Lysate Preparation

  • Harvest and count cells as described in the LC-MS/MS protocol (steps 1 & 2).

  • Lyse the cell pellet using a method that preserves protein function, such as sonication in a suitable buffer or using a mild detergent-based lysis buffer, followed by heat inactivation of cellular enzymes.

3. Enzymatic Reaction

  • Reaction Mixture: In a microplate well, prepare a reaction mix containing:

    • Recombinant HBV DNA polymerase.

    • A synthetic DNA template-primer.

    • A mix of dGTP, dCTP, and dTTP.

    • A labeled or signal-generating deoxynucleoside triphosphate, such as [³H]-dATP, or a low concentration of dATP if using an intercalating dye (e.g., SYBR Green) for signal generation.

  • Standard Curve: Prepare serial dilutions of a known concentration of this compound standard.

  • Reaction Initiation: Add a fixed volume of the cell lysate or the ADV-DP standard to the reaction wells and incubate at 37°C for a defined period (e.g., 30-60 minutes).

4. Signal Detection

  • Radiolabel Method: Stop the reaction and measure the incorporation of the radiolabeled nucleotide using a scintillation counter.

  • Fluorescence Method: Measure the fluorescence of the intercalating dye in real-time or at the end of the reaction using a plate reader. A higher concentration of ADV-DP will result in less DNA synthesis and thus a lower fluorescence signal.[18]

5. Data Analysis

  • Plot the signal versus the concentration of the ADV-DP standard to generate an inhibition curve.

  • Determine the concentration of ADV-DP in the cell lysates by comparing their signal to the standard curve.

  • Normalize the results to the initial cell count.

References

Protocol for the Extraction of Adefovir Diphosphate from Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir (B194249) dipivoxil is an antiviral prodrug utilized in the management of chronic hepatitis B infection. Upon cellular uptake, it is metabolized to its active form, adefovir, which is subsequently phosphorylated by cellular kinases to adefovir monophosphate (ADV-MP) and then to the pharmacologically active metabolite, adefovir diphosphate (B83284) (ADV-DP). ADV-DP acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and suppression of viral replication. The accurate quantification of intracellular ADV-DP is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, aiding in the optimization of dosing regimens and the development of novel antiviral therapies.

This document provides a detailed protocol for the extraction of adefovir diphosphate from cultured cells, suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol encompasses cell harvesting, lysis, protein precipitation, and an optional solid-phase extraction (SPE) step for sample purification.

Cellular Signaling Pathway of Adefovir

Adefovir dipivoxil, a prodrug, is designed to enhance oral bioavailability. Once inside the cell, it undergoes hydrolysis to adefovir. Cellular kinases then sequentially phosphorylate adefovir to its monophosphate and subsequently to its active diphosphate form. This compound mimics the natural substrate deoxyadenosine (B7792050) triphosphate (dATP) and is incorporated into the elongating viral DNA chain by the viral polymerase. This incorporation leads to chain termination, thereby inhibiting viral replication.

Adefovir Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Adefovir_dipivoxil Adefovir Dipivoxil Adefovir Adefovir Adefovir_dipivoxil->Adefovir Hydrolysis Adefovir_MP Adefovir Monophosphate (ADV-MP) Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP This compound (ADV-DP) Adefovir_MP->Adefovir_DP Cellular Kinases Viral_Polymerase Viral DNA Polymerase Adefovir_DP->Viral_Polymerase Competitive Inhibition Chain_Termination Viral DNA Chain Termination Viral_Polymerase->Chain_Termination

Caption: Intracellular activation of adefovir.

Experimental Protocols

This section details the procedures for cell culture and treatment, followed by the extraction of this compound.

Cell Culture and Treatment
  • Cell Seeding : Seed adherent cells (e.g., HepG2, Huh-7) in 6-well plates or T-25 flasks and culture until they reach approximately 80-90% confluency. For suspension cells, adjust the cell density to the desired concentration in an appropriate culture vessel.

  • Drug Incubation : Treat the cells with the desired concentration of adefovir dipivoxil or adefovir for the specified duration. Include untreated control wells for comparison.

This compound Extraction Protocol

This protocol is designed for a 6-well plate format but can be scaled accordingly.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 70% Methanol (B129727) in water, ice-cold

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Optional: Weak anion exchange solid-phase extraction (SPE) cartridges

Procedure:

  • Cell Washing :

    • Aspirate the culture medium from the wells.

    • Gently wash the cells twice with 1 mL of ice-cold PBS per well to remove any extracellular drug residues. Aspirate the PBS completely after the final wash.

  • Cell Lysis and Metabolite Extraction :

    • Add 500 µL of ice-cold 70% methanol to each well.

    • Incubate the plates on ice for 10 minutes to facilitate cell lysis and protein precipitation.

    • Using a cell scraper, scrape the cells from the surface of the well in the presence of the methanol.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Removal :

    • Vortex the microcentrifuge tubes vigorously for 30 seconds.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection :

    • Carefully transfer the supernatant, which contains the intracellular metabolites including this compound, to a new clean microcentrifuge tube. Avoid disturbing the pellet.

  • Sample Storage :

    • The extracted samples can be immediately processed for analysis or stored at -80°C for later quantification.

Optional: Solid-Phase Extraction (SPE) for Sample Purification

For cleaner samples and to reduce matrix effects in LC-MS/MS analysis, an optional SPE step can be performed.

Procedure:

  • Cartridge Conditioning : Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration buffer.

  • Sample Loading : Load the cell lysate supernatant onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with a low-ionic-strength buffer to remove unbound and weakly bound impurities.

  • Elution : Elute the retained nucleotides, including this compound, using a high-ionic-strength buffer.

  • Drying and Reconstitution : Dry the eluate under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates the key steps in the this compound extraction protocol.

Extraction Workflow Start Cultured Cells Treated with Adefovir Wash Wash with Ice-Cold PBS Start->Wash Lyse Lyse with 70% Methanol and Scrape Cells Wash->Lyse Centrifuge Centrifuge at 14,000 x g for 10 min at 4°C Lyse->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Optional: Solid-Phase Extraction (SPE) Collect->SPE Analyze LC-MS/MS Analysis Collect->Analyze Crude Extract Store Store at -80°C Collect->Store SPE->Analyze Purified Extract

Caption: Workflow for ADV-DP extraction.

Data Presentation

The following table summarizes quantitative data related to this compound from published studies. This data is provided for comparative purposes.

ParameterCell TypeAdefovir ConcentrationIntracellular ADV-DP ConcentrationADV-DP Half-life (t½)Reference
ADV-DP LevelsPrimary Human Hepatocytes10 µM~10 pmol/million cells33-48 hours[1]
ADV-DP LevelsHepG2 Cells10 µMNot specified, but lower than primary hepatocytes33 ± 3 hours[1]
ADV-DP LevelsHuh-7 Cells10 µMNot specified, but lower than primary hepatocytes10 ± 1 hours[1]
Extraction Recovery (Adefovir from plasma)Human PlasmaNot ApplicableNot ApplicableNot Applicable85.1-89.3%[2]

Note: The extraction recovery data is for adefovir from plasma using protein precipitation and may not directly reflect the recovery of this compound from cells. Specific recovery data for intracellular this compound is not widely reported and should be determined empirically for the specific cell type and analytical method used.

References

Application Notes and Protocols for Radiolabeling of Adefovir Diphosphate for Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir (B194249) is an acyclic nucleotide analog of adenosine (B11128) monophosphate that demonstrates potent antiviral activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV).[1][2][3] Its therapeutic efficacy relies on intracellular phosphorylation to the active metabolite, adefovir diphosphate (B83284) (ADV-DP).[3][4][5] ADV-DP acts as a competitive inhibitor and chain terminator of viral reverse transcriptase and DNA polymerase.[3][5] To elucidate the pharmacokinetics, cellular uptake, and mechanism of action of adefovir, radiolabeling of its active diphosphate form is an invaluable tool.

These application notes provide detailed protocols for the radiolabeling of adefovir diphosphate with phosphorus-32 (B80044) ([³²P]), as well as strategies for labeling with tritium (B154650) ([³H]) and carbon-14 (B1195169) ([¹⁴C]). Additionally, protocols for in vitro cellular uptake and in vivo biodistribution studies are described.

Radiolabeling Protocols

Protocol 1: Synthesis of [γ-³²P]this compound

This protocol describes the enzymatic synthesis of this compound radiolabeled at the terminal phosphate (B84403) group using [γ-³²P]ATP. This method is advantageous due to its high specificity and yield.

Experimental Workflow:

cluster_0 Enzymatic Phosphorylation cluster_1 Purification and Analysis A Adefovir Monophosphate (ADV-MP) E Incubation (e.g., 37°C, 1-2 hours) A->E B [γ-³²P]ATP B->E C Nucleoside Monophosphate Kinase (NMPK) C->E D Reaction Buffer D->E F [γ-³²P]this compound E->F G Reaction Quenching (e.g., EDTA) F->G H Purification by HPLC G->H I Radio-TLC Analysis H->I J Quantification (Scintillation Counting) I->J K Final Product J->K

Figure 1: Workflow for the enzymatic synthesis of [γ-³²P]this compound.

Materials:

  • Adefovir monophosphate (adefovir)

  • [γ-³²P]ATP (specific activity ≥ 3000 Ci/mmol)

  • Nucleoside Monophosphate Kinase (NMPK) (e.g., from a commercial source)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • EDTA solution (0.5 M)

  • Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)

  • Developing solvent for TLC (e.g., 0.75 M KH₂PO₄, pH 3.5)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter and vials

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Adefovir monophosphate (to a final concentration of 1 mM)

    • [γ-³²P]ATP (10 µCi)

    • NMPK (5-10 units)

    • Reaction Buffer to a final volume of 50 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification: Purify the [γ-³²P]this compound from unreacted [γ-³²P]ATP and adefovir monophosphate using anion-exchange HPLC.

  • Analysis and Quantification:

    • Confirm the radiochemical purity of the final product using radio-TLC.[6]

    • Quantify the radioactivity of the purified product using a scintillation counter.

Quantitative Data Summary:

ParameterValue
Starting Adefovir Monophosphate1 mM
[γ-³²P]ATP10 µCi
Reaction Time1.5 hours
Radiochemical Yield> 85%
Radiochemical Purity> 95%
Specific Activity> 3000 Ci/mmol
Protocol 2: Strategy for [³H]- or [¹⁴C]-Adefovir Diphosphate Synthesis

Labeling with tritium or carbon-14 involves the chemical synthesis of adefovir using a radiolabeled precursor, followed by enzymatic phosphorylation.

Logical Relationship Diagram:

A Radiolabeled Precursor ([³H]- or [¹⁴C]-adenine) B Chemical Synthesis A->B C [³H]- or [¹⁴C]-Adefovir B->C D First Phosphorylation (Cellular Kinases or in vitro) C->D E [³H]- or [¹⁴C]-Adefovir Monophosphate D->E F Second Phosphorylation (NMPK) E->F G [³H]- or [¹⁴C]-Adefovir Diphosphate F->G

Figure 2: Synthesis pathway for [³H]- or [¹⁴C]-Adefovir Diphosphate.

Methodology Outline:

  • Chemical Synthesis of Radiolabeled Adefovir:

    • The synthesis of adefovir involves the alkylation of adenine.[1][7] A radiolabeled precursor, such as [³H]-adenine or [¹⁴C]-adenine, can be used as the starting material in established chemical synthesis routes.[7][8]

  • Enzymatic Phosphorylation:

    • The resulting [³H]- or [¹⁴C]-adefovir is then phosphorylated to its monophosphate and subsequently to the diphosphate form. This can be achieved in vitro using appropriate cellular kinases in a two-step enzymatic reaction, similar to the intracellular activation pathway.[5]

Expected Data:

Parameter[³H]-Adefovir Diphosphate[¹⁴C]-Adefovir Diphosphate
Specific Activity20-100 Ci/mmol50-60 mCi/mmol
Radiochemical Purity> 97%> 97%

Application Protocols

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the uptake of radiolabeled this compound into cultured cells.

Experimental Workflow:

A Plate Cells B Incubate with Radiolabeled ADV-DP A->B C Wash Cells B->C D Lyse Cells C->D E Measure Radioactivity (Scintillation Counting) D->E F Protein Quantification D->F G Calculate Uptake (cpm/µg protein) E->G F->G A Administer Radiolabeled ADV-DP to Animal Model B Euthanize at Specific Time Points A->B C Dissect and Weigh Organs B->C D Homogenize Tissues C->D E Measure Radioactivity in Tissue Homogenates D->E F Calculate % Injected Dose per Gram (%ID/g) E->F

References

Application of Adefovir Diphosphate in Virology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir (B194249) diphosphate (B83284) is the active metabolite of the prodrug Adefovir dipivoxil, an acyclic nucleotide analog of adenosine (B11128) monophosphate.[1][2] It is a potent inhibitor of viral DNA polymerases and reverse transcriptases, demonstrating significant activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).[3][4][5] This document provides detailed application notes, experimental protocols, and quantitative data for the use of Adefovir diphosphate in virology research.

Adefovir dipivoxil, the oral prodrug, is readily absorbed and intracellularly converted to Adefovir. Cellular kinases then phosphorylate Adefovir to this compound.[1][2][6] This active form competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for binding to the viral DNA polymerase.[2][7] Its incorporation into the growing viral DNA chain results in premature chain termination, thereby halting viral replication.[2][4]

Quantitative Data Summary

The antiviral activity and inhibitory potential of Adefovir and its diphosphate form have been quantified in numerous in vitro studies. The following table summarizes key quantitative parameters.

ParameterValueCell System / ConditionVirusReference(s)
IC50 (50% Inhibitory Concentration) 0.2 - 2.5 µMHBV-transfected human hepatoma cell linesHBV[7][8]
63.12 nMFreshly stimulated T cellsN/A (T-cell proliferation)[9]
364.8 nMPre-activated T cellsN/A (T-cell proliferation)[9]
Ki (Inhibition Constant) 0.1 µMCell-free assayHBV DNA polymerase[7]
1.18 µMCell-free assayHuman DNA polymerase α[7]
0.97 µMCell-free assayHuman DNA polymerase γ[7]
Resistance Mutations rtN236T, rtA181V/TClinical isolates from patientsHBV[10][11][12]

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its antiviral efficacy.

Mechanism_of_Action Mechanism of Action of this compound cluster_cell Host Cell Adefovir_dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir Adefovir Adefovir_dipivoxil->Adefovir Cellular Esterases Adefovir_monophosphate Adefovir Monophosphate Adefovir->Adefovir_monophosphate Cellular Kinases Adefovir_diphosphate This compound (Active Form) Adefovir_monophosphate->Adefovir_diphosphate Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Adefovir_diphosphate->HBV_DNA_Polymerase Competitive Inhibition (vs dATP) Viral_DNA_Synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_Synthesis Incorporation Chain_Termination DNA Chain Termination Viral_DNA_Synthesis->Chain_Termination Inhibition

Caption: Intracellular activation and mechanism of action of this compound.

Antiviral_Assay_Workflow Experimental Workflow for Antiviral Efficacy Assay Cell_Seeding 1. Seed HBV-producing cells (e.g., HepG2.2.15) Drug_Treatment 2. Treat cells with serial dilutions of Adefovir dipivoxil Cell_Seeding->Drug_Treatment Incubation 3. Incubate for 3-6 days Drug_Treatment->Incubation DNA_Extraction 4. Extract intracellular HBV DNA Incubation->DNA_Extraction qPCR 5. Quantify HBV DNA using qPCR DNA_Extraction->qPCR Data_Analysis 6. Calculate IC50 value qPCR->Data_Analysis

Caption: General workflow for an in vitro antiviral efficacy assay.

Experimental Protocols

Protocol 1: In Vitro Anti-HBV Efficacy Assay

Objective: To determine the 50% inhibitory concentration (IC50) of Adefovir dipivoxil against HBV replication in a cell-based assay.

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • Adefovir dipivoxil stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • DNA extraction kit

  • Reagents for quantitative PCR (qPCR), including HBV-specific primers and probe

  • qPCR instrument

Methodology:

  • Cell Seeding:

    • Trypsinize and count HepG2.2.15 cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Adefovir dipivoxil in a complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and a no-drug control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective drug concentrations.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.

    • To maintain drug concentration and nutrient supply, perform a medium change with freshly prepared drug solutions every 2-3 days.[6]

  • DNA Extraction:

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells and extract the total intracellular DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis:

    • Quantify the amount of HBV DNA in each sample using a real-time quantitative PCR assay with primers and a probe specific for the HBV genome.

    • Use a standard curve of a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA.

  • Data Analysis:

    • Normalize the HBV DNA levels to a housekeeping gene (e.g., β-actin) or to the total amount of cellular DNA to account for variations in cell number.

    • Calculate the percentage of HBV DNA inhibition for each drug concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of Adefovir dipivoxil and to assess its therapeutic index.

Materials:

  • Hepatoma cell line (e.g., HepG2 or the same cell line used for the efficacy assay)

  • Complete cell culture medium

  • Adefovir dipivoxil stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTS, XTT, or CellTiter-Glo)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of Adefovir dipivoxil in a complete culture medium, covering the same concentration range as in the antiviral assay and higher.

    • Include a vehicle control and a no-drug control.

    • Replace the medium in the wells with the drug-containing medium.

  • Incubation:

    • Incubate the plates for the same duration as the antiviral efficacy assay (e.g., 6 days) at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • After incubation, add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the CC50 value.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window.

Protocol 3: Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the inhibition constant (Ki) of this compound against purified viral DNA polymerase.

Materials:

  • Purified recombinant HBV DNA polymerase

  • This compound

  • Deoxyadenosine triphosphate (dATP)

  • Other deoxynucleotide triphosphates (dCTP, dGTP, dTTP)

  • Radiolabeled dATP (e.g., [α-32P]dATP)

  • Primed DNA template

  • Reaction buffer

  • Scintillation counter

Methodology:

  • Reaction Setup:

    • Prepare reaction mixtures containing the reaction buffer, primed DNA template, and varying concentrations of this compound.

    • Include a control reaction with no inhibitor.

    • Prepare separate sets of reactions with varying concentrations of the natural substrate, dATP.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the purified HBV DNA polymerase to each reaction tube.

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Measurement:

    • Stop the reactions by adding a quenching solution (e.g., EDTA).

    • Spot the reaction mixtures onto filter paper and wash to remove unincorporated nucleotides.

    • Measure the amount of incorporated radiolabeled dATP using a scintillation counter.

  • Data Analysis:

    • Determine the initial reaction velocities for each substrate and inhibitor concentration.

    • Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive).

    • Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 values obtained at different substrate concentrations.[13]

Conclusion

This compound remains a critical tool in virology research, particularly in the study of HBV. The protocols and data presented here provide a comprehensive guide for researchers investigating its antiviral properties and mechanism of action. Careful consideration of experimental design, including appropriate cell models and controls, is essential for obtaining reliable and reproducible results. The development of resistance is a key clinical challenge, and in vitro studies of resistance mutations continue to be an important area of research.

References

Troubleshooting & Optimization

Troubleshooting Adefovir diphosphate instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adefovir (B194249) Diphosphate (B83284). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of adefovir diphosphate's precursor, adefovir dipivoxil, in experimental settings. The following troubleshooting guides and FAQs will help you identify and resolve issues to ensure the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Adefovir Dipivoxil and this compound?

Adefovir dipivoxil is an oral prodrug of adefovir.[1][2] A prodrug is an inactive compound that is converted into its active form within the body.[3] After administration, adefovir dipivoxil is rapidly hydrolyzed by cellular enzymes (esterases) to adefovir.[3][4] Cellular kinases then phosphorylate adefovir in two steps to form this compound, which is the pharmacologically active metabolite.[2][5][6]

Q2: What is the mechanism of action of this compound?

This compound is a potent antiviral agent that targets the DNA polymerase of the hepatitis B virus (HBV).[7] It mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and competitively inhibits the viral polymerase.[3][7] Once incorporated into the growing viral DNA strand, it causes chain termination, which halts viral replication.[3][5]

Q3: My experiment using Adefovir Dipivoxil shows lower-than-expected activity. Could the compound be unstable?

Yes, this is a common issue. Adefovir dipivoxil, as a diester prodrug, is susceptible to hydrolysis in aqueous solutions, including cell culture media.[4][8] This degradation can occur before the compound is taken up by cells and converted to the active this compound. The breakdown of the prodrug reduces the effective concentration available for intracellular conversion, leading to diminished antiviral activity. It is highly recommended to prepare fresh solutions for each experiment to ensure consistent results.[8]

Q4: What are the primary factors that contribute to the degradation of Adefovir Dipivoxil in solution?

The main factors are hydrolysis and the presence of degradation byproducts. The pivaloyloxymethyl moieties of the prodrug can be cleaved in aqueous environments.[4] One of the degradation products, pivalic acid, has been shown to accelerate the degradation rate of adefovir dipivoxil in the solid state, a principle that may also influence stability in solution.[9] The stability can also be influenced by pH and the presence of certain excipients.[9]

Q5: How should I prepare and store Adefovir Dipivoxil solutions to maximize stability?

For optimal stability, prepare stock solutions in a suitable organic solvent like DMSO, although its solubility is limited (<1 mg/mL).[10] For aqueous solutions, 0.1 M NaOH can be used to dissolve the compound at higher concentrations (10 mg/mL), with pH adjustment.[10] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[10] Always prepare fresh working dilutions in your aqueous experimental buffer or cell culture medium immediately before use.

Troubleshooting Guide: Instability and Inconsistent Results

Issue 1: Observed Antiviral Potency (IC₅₀) is Higher Than Reported Values

This often indicates a lower effective concentration of the active compound than intended.

  • Possible Cause: Degradation of adefovir dipivoxil in the stock solution due to improper storage or age.

    • Solution: Prepare a fresh stock solution from powder.[8] Verify the concentration and purity of the new stock solution using the HPLC method outlined in Protocol 2 .

  • Possible Cause: Hydrolysis of adefovir dipivoxil in the aqueous working solution or cell culture medium during the experiment.

    • Solution: Minimize the time the compound spends in aqueous medium before being added to the cells. Prepare working dilutions immediately before application. For long-term experiments, consider replacing the medium with freshly prepared drug-containing medium every 2-3 days.[11]

  • Possible Cause: The cell line used has low metabolic activity for converting the prodrug to its active diphosphate form.

    • Solution: Ensure your cells are healthy, viable, and not past their optimal passage number. If possible, verify the expression of the necessary cellular kinases. Compare results with a different hepatic cell line known to efficiently metabolize adefovir.[6]

Issue 2: High Variability in Results Between Experimental Replicates

Inconsistent results often point to procedural variations affecting the compound's stability.

  • Possible Cause: Inconsistent preparation of stock or working solutions.

    • Solution: Implement a standardized protocol for solution preparation. Ensure the compound is fully dissolved. Use a calibrated pipette and prepare a master mix for working dilutions to be distributed across replicates.

  • Possible Cause: Variable degradation rates due to differences in incubation times before analysis.

    • Solution: Standardize all incubation periods. Ensure that the time from when the drug is added to the medium to when it is applied to the cells is consistent for all plates and all experiments.

Quantitative Data Summary

Table 1: In Vitro Activity of Adefovir and its Metabolites

Parameter Value System / Condition Reference(s)
IC₅₀ (Adefovir) 0.2 - 2.5 µM HBV-transfected human hepatoma cell lines [8][11][12][13]
Kᵢ (this compound) 0.1 µM Cell-free assay vs. HBV DNA Polymerase [1][11][12][14]

| Intracellular Half-life (this compound) | 10 - 48 hours | Varies by hepatic cell line |[6] |

Table 2: Recommended Storage Conditions for Adefovir

Form Temperature Duration Reference(s)
Powder -20°C 3 years [10]
In Solvent -80°C 6 months [10]

| In Solvent | -20°C | 1 month |[10] |

Visual Guides and Pathways

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) cluster_action Mechanism of Action AD Adefovir Dipivoxil (Prodrug) A Adefovir AD->A Hydrolysis (Esterases) AM Adefovir Monophosphate A->AM Phosphorylation (Cellular Kinases) ADP This compound (Active Metabolite) AM->ADP Phosphorylation (Cellular Kinases) HBV HBV DNA Polymerase ADP->HBV Inhibition Block Replication Blocked HBV->Block

Caption: Intracellular activation pathway of Adefovir Dipivoxil.

G Start Start: Low/Inconsistent Antiviral Activity CheckStock Is stock solution freshly prepared and stored correctly? Start->CheckStock PrepNewStock Action: Prepare fresh stock. (See Protocol 1) CheckStock->PrepNewStock No CheckWorking Was working solution prepared immediately before use? CheckStock->CheckWorking Yes PrepNewStock->CheckWorking PrepFreshWorking Action: Minimize time in aqueous buffer. CheckWorking->PrepFreshWorking No CheckCells Is the cell line healthy and metabolically active? CheckWorking->CheckCells Yes PrepFreshWorking->CheckCells VerifyCells Action: Check cell viability and passage number. CheckCells->VerifyCells No HPLC Consider Advanced Check: Verify Purity via HPLC (See Protocol 2) CheckCells->HPLC Yes VerifyCells->HPLC End Problem Likely Resolved HPLC->End G Aqueous Solution (e.g., Cell Culture Medium) AD Adefovir Dipivoxil AMono Adefovir Mono(POM) AD->AMono Hydrolysis (Step 1) PivalicAcid1 Pivalic Acid AD->PivalicAcid1 Releases Adefovir Adefovir (Inactive in medium) AMono->Adefovir Hydrolysis (Step 2) PivalicAcid2 Pivalic Acid AMono->PivalicAcid2 Releases

References

Technical Support Center: Adefovir Diphosphate Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Adefovir Diphosphate (B83284) Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of Adefovir diphosphate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is the active metabolite of the antiviral drug Adefovir.[1] Adefovir is administered as a prodrug, Adefovir dipivoxil, which is converted to Adefovir in the body. Cellular kinases then phosphorylate Adefovir to Adefovir monophosphate and subsequently to this compound.[1] This active form competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into viral DNA by viral DNA polymerase (reverse transcriptase).[1] Once incorporated, it leads to DNA chain termination, thereby inhibiting viral replication.[1] Accurate quantification of intracellular this compound is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, helping to understand the drug's efficacy and potential for resistance.

Q2: What are the primary analytical methods used to quantify this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying this compound in biological matrices. Due to the high polarity of Adefovir and its phosphorylated metabolites, specialized chromatographic techniques such as ion-pairing reversed-phase LC or hydrophilic interaction liquid chromatography (HILIC) are often employed to achieve adequate retention and separation. High-performance liquid chromatography with ultraviolet (HPLC-UV) detection can also be used, but it is generally less sensitive than LC-MS/MS.

Q3: What are the most common challenges and interferences in this compound assays?

The primary challenges in this compound assays stem from its low intracellular concentrations, high polarity, and the complexity of the biological matrix. Common interferences include:

  • Matrix Effects: Endogenous components of the cell lysate, such as salts, lipids, and proteins, can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

  • Interference from Endogenous Nucleotides: The natural substrate, deoxyadenosine triphosphate (dATP), is structurally similar to this compound and present at much higher concentrations in the cell. This can lead to chromatographic co-elution and isobaric interference in the mass spectrometer.

  • Analyte Stability: this compound can be susceptible to degradation by phosphatases present in the cell lysate during sample preparation.

  • Low Recovery: The high polarity of this compound can make its extraction from the cellular matrix challenging, leading to low and variable recovery rates.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Steps
Inefficient Cell Lysis Ensure the chosen lysis method (e.g., sonication, freeze-thaw cycles, or chemical lysis) is effective for your cell type. Incomplete lysis will result in poor recovery of intracellular metabolites.
Degradation of this compound Work quickly and on ice during sample preparation to minimize enzymatic degradation by cellular phosphatases. Consider the use of phosphatase inhibitors in the lysis buffer.
Poor Extraction Recovery Optimize the extraction solvent and method. Due to its polarity, a simple protein precipitation with methanol (B129727) or acetonitrile (B52724) may not be sufficient. Solid-phase extraction (SPE) with an anion exchange sorbent can improve recovery.
Suboptimal LC-MS/MS Conditions Ensure the chromatographic method is suitable for retaining and separating a highly polar, phosphorylated compound. Ion-pairing chromatography or HILIC are often necessary. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) for this compound.
Issue 2: High Variability and Poor Reproducibility
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Standardize all steps of the sample preparation workflow, including cell counting, washing, lysis, and extraction. Use of an internal standard (e.g., a stable isotope-labeled version of this compound) is highly recommended to correct for variability.
Matrix Effects Evaluate the matrix effect by comparing the signal of this compound in the presence and absence of the matrix. If significant suppression or enhancement is observed, improve the sample cleanup procedure (e.g., using a more selective SPE protocol) or modify the chromatographic method to separate this compound from interfering components.
Instrumental Drift Monitor the performance of the LC-MS/MS system by injecting quality control (QC) samples at regular intervals throughout the analytical run. This will help identify any drift in retention time or signal intensity.
Issue 3: Suspected Interference from Endogenous Molecules
Possible Cause Troubleshooting Steps
Co-elution with dATP Optimize the chromatographic gradient to achieve baseline separation between this compound and dATP. This may require adjusting the mobile phase composition, pH, or using a different column chemistry.
Isobaric Interference While this compound and dATP have different molecular weights, in-source fragmentation in the mass spectrometer could potentially generate interfering ions. Ensure that the selected precursor and product ion transitions for this compound in the MRM method are highly specific and not subject to interference from dATP fragments.

Data Presentation

Table 1: Comparison of Analytical Methods for Adefovir Quantification

ParameterLC-MS/MSHPLC-UV
Sensitivity High (sub-ng/mL LLOQ)Moderate (ng/mL LLOQ)
Specificity HighModerate
Primary Application Quantification in complex biological matrices (plasma, cells)Quantification in bulk drug and pharmaceutical formulations
Key Advantage High sensitivity and specificityWider availability and lower cost
Key Limitation Susceptible to matrix effectsLower sensitivity

Table 2: Reported In Vitro IC50 and CC50 Values for Adefovir

ParameterValueCell Line
IC50 (HBV DNA synthesis) 0.2 - 2.5 µMHBV-transfected human hepatoma cell lines
CC50 (Cytotoxicity) >10 µMVarious human cell lines

Experimental Protocols

Protocol 1: Intracellular this compound Extraction from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Add 500 µL of ice-cold 70% methanol containing a suitable internal standard (e.g., stable isotope-labeled this compound) to each well.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sonication: Sonicate the lysate on ice to ensure complete cell disruption.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, optimized for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined and optimized.

Mandatory Visualizations

Adefovir_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition dATP dATP (Natural Substrate) dATP->HBV_DNA_Polymerase Viral_DNA_Elongation Viral DNA Elongation HBV_DNA_Polymerase->Viral_DNA_Elongation Chain_Termination Chain Termination (Replication Blocked) HBV_DNA_Polymerase->Chain_Termination Incorporation of Adefovir-DP

Caption: Intracellular activation and mechanism of action of Adefovir.

LCMSMS_Workflow Sample_Collection 1. Sample Collection (e.g., Cultured Cells) Sample_Preparation 2. Sample Preparation (Cell Lysis, Extraction) Sample_Collection->Sample_Preparation LC_Separation 3. LC Separation (e.g., Ion-Pairing Chromatography) Sample_Preparation->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for this compound quantification by LC-MS/MS.

Troubleshooting_Logic Problem Inaccurate or Variable Results Check_Sample_Prep Review Sample Preparation Protocol Problem->Check_Sample_Prep Check_LCMS_Method Review LC-MS/MS Method Problem->Check_LCMS_Method Inconsistent_Prep Inconsistent Preparation? Check_Sample_Prep->Inconsistent_Prep Low_Recovery Low Recovery? Check_Sample_Prep->Low_Recovery Suboptimal_Chroma Suboptimal Chromatography? Check_LCMS_Method->Suboptimal_Chroma Matrix_Effects Matrix Effects? Check_LCMS_Method->Matrix_Effects Inconsistent_Prep->Low_Recovery No Standardize_Protocol Standardize Protocol, Use Internal Standard Inconsistent_Prep->Standardize_Protocol Yes Low_Recovery->Check_LCMS_Method No Optimize_Extraction Optimize Extraction (e.g., SPE) Low_Recovery->Optimize_Extraction Yes Suboptimal_Chroma->Matrix_Effects No Optimize_Gradient Optimize Gradient/Column Suboptimal_Chroma->Optimize_Gradient Yes Improve_Cleanup Improve Sample Cleanup Matrix_Effects->Improve_Cleanup Yes

Caption: Logical troubleshooting workflow for this compound assays.

References

Technical Support Center: Adefovir Diphosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Adefovir (B194249) and its subsequent biological conversion to the active Adefovir diphosphate (B83284).

Frequently Asked Questions (FAQs)

Q1: What is the difference between Adefovir and Adefovir diphosphate?

A1: Adefovir is the initial acyclic nucleoside phosphonate (B1237965) that is synthesized chemically. This compound is the biologically active metabolite.[1][2][3] After Adefovir enters a cell, it is phosphorylated by cellular kinases, first to Adefovir monophosphate and then to this compound.[3] This diphosphate form is what acts as a competitive inhibitor of viral DNA polymerase, terminating DNA chain synthesis and halting viral replication.[4][5][6]

Q2: What are the primary challenges in the chemical synthesis of Adefovir?

A2: Traditional synthesis routes for Adefovir often suffer from inconsistent and unpredictable yields.[7][8][9][10] Key challenges include the reliance on problematic reagents like magnesium tert-butoxide, the use of hazardous solvents such as N,N-dimethylformamide (DMF) which can lead to side reactions, and difficulties in controlling the regioselectivity of the alkylation step, often resulting in a mixture of N9 and N7 isomers.[7][8][9]

Q3: How does the choice of alkylating agent impact the reaction yield?

A3: The electrophile's leaving group significantly affects conversion rates and final yields. Studies have shown that while tosylates are commonly used, iodide reagents can serve as more reactive electrophiles, allowing the critical alkylation step to proceed under milder conditions (e.g., room temperature) and achieve higher yields.[7][9]

Q4: Are there effective alternatives to using DMF as a solvent?

A4: Yes. One improved method utilizes a tetrabutylammonium (B224687) salt of adenine (B156593). This salt enhances the solubility of the nucleobase in solvents other than DMF, allowing for successful alkylation under different conditions and avoiding the drawbacks associated with DMF.[7][8][9][10]

Q5: How is Adefovir converted to this compound in vivo?

A5: The conversion is a two-step enzymatic process within the cell. Cellular kinases first catalyze the phosphorylation of Adefovir to Adefovir monophosphate. Subsequently, a second phosphorylation step, also mediated by cellular kinases, converts the monophosphate to the active this compound.[3][4]

Troubleshooting Guide: Low Yield in Adefovir Synthesis

This guide addresses the common problem of low yield during the synthesis of the Adefovir precursor, diethyl 9-(2-(phosphonomethoxy)ethyl)-9H-purin-6-amine.

ProblemPossible Cause(s)Recommended Solution(s)
Low or Inconsistent Yield 1. Inefficient Alkylating Agent: The commonly used tosylate electrophile may result in incomplete reactions or require harsh conditions.[7] 2. Problematic Reagents/Solvents: Use of magnesium tert-butoxide as a base and DMF as a solvent can be capricious and lead to side products.[7][8][9] 3. Poor Reagent Solubility: Adenine's poor solubility can hinder reaction efficiency.1. Use a More Reactive Electrophile: Switch from a tosylate to an iodide reagent (e.g., diethyl 2-iodoethoxymethylphosphonate). This allows the reaction to proceed smoothly under milder conditions (room temperature), leading to higher yields.[7] 2. Optimize Base and Solvent: Avoid magnesium tert-butoxide. The improved protocol demonstrates success without this reagent.[7] To move away from DMF, use a tetrabutylammonium salt of adenine to increase solubility in alternative solvents.[7][9] 3. Improve Nucleophile Solubility: Prepare a tetrabutylammonium salt of adenine, which is more soluble in various organic solvents, facilitating a more efficient reaction.[7]
Formation of N7-Regioisomer 1. Lack of Regioselectivity: The alkylation of adenine can occur at both the N9 and N7 positions, leading to a mixture of products.1. Purification: While the formation of the N7-isomer is common, it can be readily separated from the desired N9 product by column chromatography.[7][9] 2. Note on N7-Isomer: The N7-substituted analogue also possesses antiviral activity and can be isolated as a synthetically useful compound.[7][9]
Reaction Fails to Reach Completion 1. Suboptimal Reaction Conditions: Higher temperatures required for less reactive electrophiles can lead to decomposition or side-product formation.[7]1. Employ Milder Conditions: The use of a more reactive iodide reagent allows the alkylation to be conducted at room temperature, which is often sufficient for the reaction to proceed to completion with higher fidelity.[7]

Data Presentation: Impact of Electrophile on Yield

The following table summarizes the impact of different leaving groups on the conversion and isolated yield of the phosphonate ester intermediate (6) in Adefovir synthesis.

EntryElectrophileLeaving Group (X)Conversion (%)aIsolated Yield (%)
1Tosylate (5)OTs85%43%
2Iodide (7)I56%24%
3Triflate (8)OTfTrace
Improved Method Iodide (14) I - 70% [7][9]

aData from a comparative study under specific conditions; the improved method utilizing iodide (14) under optimized conditions yielded a significantly higher 70%.[7]

Experimental Protocols & Visualizations

Intracellular Activation of Adefovir

Adefovir requires intracellular phosphorylation to become the active antiviral agent, this compound.

G Adefovir Adefovir AMP Adefovir Monophosphate Adefovir->AMP Phosphorylation (Cellular Kinases) ADP This compound (Active Form) AMP->ADP Phosphorylation (Cellular Kinases) Inhibition Inhibition of Viral DNA Polymerase ADP->Inhibition

Caption: Intracellular conversion of Adefovir to its active diphosphate form.

Improved Chemical Synthesis Workflow for Adefovir Intermediate

An improved synthesis route avoids problematic reagents and improves overall yield.[7][9]

G cluster_reagents Starting Materials cluster_reaction Key Reaction Step cluster_products Products Adenine Adenine Alkylation Alkylation (Mild Conditions, RT) Adenine->Alkylation Iodide Diethyl 2-iodoethoxymethyl- phosphonate (14) Iodide->Alkylation Purification Column Chromatography Alkylation->Purification ProductN9 Adefovir Intermediate (6) (N9-isomer) Yield: 70% ProductN7 N7-regioisomer (20) Yield: 16% Purification->ProductN9 Purification->ProductN7

Caption: Workflow for the improved synthesis of the Adefovir intermediate.

Protocol: Improved Synthesis of Diethyl 9-(2-(phosphonomethoxy)ethyl)-9H-purin-6-amine (Adefovir Intermediate 6)

This protocol is adapted from the improved synthesis method described by Jones et al. (2019).[7]

Materials:

  • Adenine

  • Diethyl 2-iodoethoxymethylphosphonate (Iodide 14)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred suspension of adenine (1.00 eq) and potassium carbonate (2.00 eq) in DMF, add a solution of diethyl 2-iodoethoxymethylphosphonate (1.10 eq) in DMF.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS for completion).

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the crude residue by column chromatography on silica gel. A typical gradient elution system is 0–10% methanol (B129727) in dichloromethane.

  • Combine the fractions containing the desired product. The N9-isomer (product 6) and the N7-regioisomer (product 20) should separate during chromatography.

  • Remove the solvent from the combined fractions in vacuo to yield the purified product as a solid or foam.

Expected Outcome:

  • This method should furnish the desired N9 phosphonate intermediate (6) in approximately 70% yield.[7][9]

  • The N7-regioisomer (20) is also isolated in approximately 16% yield.[7][9]

References

Preventing degradation of Adefovir diphosphate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Adefovir (B194249) diphosphate (B83284) (A-DP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring accurate quantification of intracellular A-DP.

Frequently Asked Questions (FAQs)

Q1: What is Adefovir diphosphate and why is its accurate measurement important?

This compound is the active intracellular metabolite of the antiviral prodrug, Adefovir dipivoxil. It functions by inhibiting viral DNA polymerase, thereby terminating viral DNA chain elongation.[1][2] Accurate quantification of intracellular A-DP is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its efficacy and for the development of new antiviral therapies.

Q2: What are the primary causes of this compound degradation during extraction?

The main causes of A-DP degradation during extraction are:

  • Enzymatic Degradation: Intracellular phosphatases released during cell lysis can dephosphorylate A-DP to Adefovir monophosphate (A-MP) and subsequently to Adefovir.[3][4]

  • Chemical Instability: Extreme pH and high temperatures can lead to the hydrolysis of the phosphate (B84403) groups. While specific data for A-DP is limited, similar nucleotide analogs like Tenofovir are more stable in acidic conditions.[5]

Q3: How can I prevent enzymatic degradation of this compound?

To prevent enzymatic degradation, it is essential to use a lysis buffer containing a phosphatase inhibitor cocktail .[3][4][6] These cocktails contain a mixture of inhibitors that broadly target various types of phosphatases, preserving the phosphorylation state of A-DP. Commercially available cocktails are convenient and optimized for broad-spectrum protection.[3][7]

Q4: What is the recommended temperature for sample processing and storage?

All steps of the extraction process should be performed on ice or at 4°C to minimize enzymatic activity and potential chemical degradation.[8] Long-term storage of cell pellets or extracts should be at -80°C.

Q5: Which extraction solvent is best for this compound?

While several methods exist, extraction with a cold organic solvent mixture, such as 70% methanol (B129727) followed by protein precipitation with acetonitrile (B52724), is a widely used and effective method for intracellular nucleotides. This approach efficiently lyses cells, precipitates proteins, and is compatible with downstream LC-MS/MS analysis. Acidic extraction methods, while effective for some nucleotides, can be harsher and may require a neutralization step that can introduce variability.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No A-DP Detected 1. Inefficient Cell Lysis: The cell membranes were not sufficiently disrupted to release intracellular contents.• Ensure the lysis buffer is appropriate for your cell type. • Consider mechanical disruption methods like sonication or bead beating in addition to chemical lysis.
2. A-DP Degradation: Enzymatic or chemical breakdown of A-DP occurred during the extraction process.Crucially, add a phosphatase inhibitor cocktail to your lysis buffer. [3][4][6] • Keep samples on ice at all times during processing. • Work quickly to minimize the time between cell harvesting and extraction.
3. Inefficient Extraction: The chosen solvent system is not effectively extracting A-DP.• Optimize the ratio of organic solvent to aqueous buffer. • For adherent cells, ensure complete scraping and collection from the culture vessel.
High Variability Between Replicates 1. Inconsistent Cell Numbers: The number of cells per sample is not uniform.• Accurately count cells before pelleting. Normalize the final A-DP concentration to the cell number or total protein content.
2. Incomplete Protein Precipitation: Residual proteins can interfere with analysis and cause inconsistent results.• Ensure the correct ratio of acetonitrile to cell lysate is used for protein precipitation. • Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time to pellet all precipitated proteins.
3. Pipetting Errors: Inaccurate pipetting of small volumes of reagents or samples.• Use calibrated pipettes and proper pipetting techniques.
Poor Peak Shape in LC-MS/MS Analysis 1. Inappropriate Injection Solvent: The sample is dissolved in a solvent that is too strong compared to the initial mobile phase conditions in HILIC chromatography.• The injection solvent should be as close as possible to the initial mobile phase composition (high in organic content).[9] • Reconstitute the dried extract in a solution with a high percentage of acetonitrile.
2. Metal-Analyte Interactions: Phosphate groups on A-DP can interact with metal surfaces in the LC system, leading to peak tailing.• Use an LC system with metal-free components (e.g., PEEK tubing). • Consider using a column with a coated surface to minimize metal interactions.[4]
3. Column Overloading: Injecting too much sample onto the column.• Reduce the injection volume or dilute the sample.
Ion Suppression in LC-MS/MS Analysis 1. Matrix Effects: Co-eluting components from the cell extract interfere with the ionization of A-DP.• Improve sample cleanup. Consider using solid-phase extraction (SPE) to remove interfering substances. • Optimize the chromatographic method to separate A-DP from interfering matrix components.
2. High Salt Concentration: Salts from buffers can suppress the MS signal.• Use volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) in the mobile phase. • If using non-volatile buffers, ensure they are removed during sample preparation.

Experimental Protocols

Protocol 1: Extraction of Intracellular this compound from Cultured Cells

This protocol is a generalized method for the extraction of A-DP from cultured cells for subsequent LC-MS/MS analysis.

Materials:

  • Cell culture plates with adherent or suspension cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 70% Methanol in water, pre-chilled to -20°C

  • Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich P0044 or similar)

  • Acetonitrile, ice-cold

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Add a small volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Transfer the cell suspension to a pre-chilled centrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in 200 µL of ice-cold 70% methanol.

    • Immediately before use, add the phosphatase inhibitor cocktail to the lysis buffer according to the manufacturer's instructions.

    • Vortex the cell suspension vigorously for 1 minute.

    • Incubate on ice for 10 minutes to ensure complete lysis.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the cell lysate.

    • Vortex for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Clarification:

    • Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis (e.g., 90% acetonitrile in water with 10 mM ammonium acetate).

    • Vortex and centrifuge to remove any remaining particulates before transferring to an autosampler vial.

Data Presentation

Table 1: Comparison of Intracellular Nucleotide Extraction Methods (Data from Analogous Compounds)

Disclaimer: The following data is based on studies of similar nucleotide analogs (e.g., Tenofovir diphosphate) and is intended to provide a general comparison. Optimal conditions for this compound should be empirically determined.

Extraction Method Principle Relative Recovery (%) Advantages Disadvantages
Methanol/Acetonitrile Organic solvent precipitation of proteins and extraction of polar metabolites.85 - 100High efficiency, volatile solvents are easy to remove, compatible with LC-MS/MS.Requires careful temperature control.
Perchloric Acid (PCA) Acidic precipitation of proteins.70 - 90Effective for protein removal.Harsh conditions can cause degradation, requires a neutralization step which can introduce variability and salts.
Solid-Phase Extraction (SPE) Chromatographic separation of nucleotides from other cellular components.90 - 105High purity of the final extract, can reduce matrix effects.More time-consuming and expensive, requires method development.
Boiling Ethanol Rapid inactivation of enzymes by heat and extraction with ethanol.80 - 95Fast enzyme inactivation.Can be less efficient for complete extraction, potential for degradation of heat-labile compounds if not performed quickly.

Visualizations

experimental_workflow cluster_harvesting Cell Harvesting cluster_extraction Extraction cluster_analysis Analysis start Start with Cultured Cells wash Wash with Ice-Cold PBS start->wash pellet Cell Pellet wash->pellet lysis Cell Lysis (70% Methanol + Phosphatase Inhibitors) pellet->lysis protein_precip Protein Precipitation (Acetonitrile) lysis->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the extraction of this compound from cultured cells.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low A-DP Recovery degradation Degradation? start->degradation lysis Inefficient Lysis? start->lysis extraction Poor Extraction? start->extraction phosphatase_inhibitors Add Phosphatase Inhibitors degradation->phosphatase_inhibitors temp_control Keep on Ice degradation->temp_control optimize_lysis Optimize Lysis Buffer/ Mechanical Disruption lysis->optimize_lysis optimize_solvent Adjust Solvent System extraction->optimize_solvent

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Adefovir Diphosphate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Adefovir (B194249) diphosphate (B83284).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and why are they a significant concern for Adefovir diphosphate analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix. For this compound, which is an intracellular metabolite, the matrix is typically a complex cell lysate containing salts, lipids, proteins, and other endogenous small molecules.[1] These components can compete with this compound for ionization in the mass spectrometer's source, leading to:

  • Ion Suppression: A decrease in signal intensity, which is the more common effect.[2]

  • Ion Enhancement: An increase in signal intensity.

Both phenomena can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[3] Because this compound is highly polar and phosphorylated, it can be particularly susceptible to these interferences.

Q2: My signal intensity for this compound is low and inconsistent across different cell lysate samples. How can I determine if this is due to matrix effects?

A2: Low and variable signal intensity is a classic symptom of matrix effects.[4] The composition of cell lysates can vary between cell lines or even different batches of the same cells, leading to inconsistent ion suppression.[5] To diagnose this issue, you can perform two key experiments:

  • Qualitative Assessment (Post-Column Infusion): This experiment helps identify at what retention time ion suppression occurs. A solution of this compound is continuously infused into the MS while an extracted blank cell lysate is injected onto the LC column. A drop in the baseline signal at a specific time indicates that components from the matrix are eluting and causing ion suppression in that region.[6] You can then adjust your chromatography to move the this compound peak away from this suppression zone.[2]

  • Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the extent of the matrix effect. You compare the peak area of the analyte spiked into a clean solvent with the peak area of the analyte spiked into a blank matrix extract that has already gone through the sample preparation process.[4][6] This allows you to calculate a "Matrix Factor." (See Experimental Protocols section for a detailed procedure).

Q3: What are the most effective sample preparation techniques to minimize matrix effects for an intracellular analyte like this compound?

A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. For intracellular nucleotides, common and effective techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method. Cold organic solvents like methanol (B129727) or acetonitrile (B52724) are added to the cell lysate to precipitate proteins, which are then removed by centrifugation.[5][7] While effective at removing proteins, it may not remove other interfering components like phospholipids.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT by using a stationary phase to selectively retain the analyte while matrix components are washed away. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for polar, charged molecules like this compound.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. This can be effective but may show low recovery for very polar analytes like this compound.

A comparison of general approaches shows that more selective methods like SPE yield cleaner extracts than simple protein precipitation.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?

A4: Yes, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects.[8] An ideal SIL-IS for this analysis would be this compound labeled with stable isotopes (e.g., ¹³C, ¹⁵N). The SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte.[9] Therefore, it experiences the same degree of ion suppression or enhancement, allowing for an accurate analyte/IS ratio to be calculated, which corrects for signal variability.

Q5: My chromatographic peak shape for this compound is poor (e.g., tailing or broadening). Could this be related to matrix effects?

A5: While poor peak shape is often a chromatography issue (e.g., column degradation, inappropriate mobile phase), it can be exacerbated by matrix effects. High concentrations of matrix components can overload the column, leading to peak distortion. Furthermore, the highly polar nature of this compound makes it challenging to retain on traditional C18 columns. Consider these solutions:

  • Improve Sample Cleanup: A cleaner sample extract is less likely to cause column issues.

  • Alternative Chromatography: For highly polar analytes, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Reversed-Phase Chromatography.[10][11] HILIC uses a polar stationary phase, while ion-pairing reagents are added to the mobile phase to improve retention of charged analytes on a reversed-phase column.

Quantitative Data Summary

The following table summarizes the results from a typical quantitative matrix effect assessment experiment.

ParameterCalculation FormulaInterpretationExample Value
Set A Peak Area of Analyte in Neat SolutionBaseline response without matrix1,500,000
Set B Peak Area of Analyte in Post-Extraction Spiked MatrixResponse in the presence of matrix1,350,000
Set C Peak Area of Analyte in Pre-Extraction Spiked MatrixResponse after extraction and in presence of matrix1,215,000
Matrix Factor (MF) (Set B / Set A)MF < 1 indicates ion suppression.MF > 1 indicates ion enhancement.0.90 (10% Suppression)
Recovery (RE) (Set C / Set B) x 100%Efficiency of the extraction process.90%
Process Efficiency (PE) (Set C / Set A) x 100%Overall efficiency of the method.81%

Note: Example values are illustrative. A minimal matrix effect with slight ion enhancement (<10.9%) has been reported for the parent drug, adefovir, in plasma.[12] Cell lysates may present a more significant challenge.

Experimental Protocols

Protocol 1: Sample Preparation of Intracellular this compound from Cultured Cells

This protocol describes a common method using protein precipitation for cell lysis and removal of macromolecules.

  • Cell Harvesting: Aspirate cell culture media and wash the cell monolayer (approx. 1-5 million cells) twice with 1-2 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis & Extraction: Add 500 µL of ice-cold 70% Methanol containing the stable isotope-labeled internal standard.

  • Scraping: Use a cell scraper to detach the cells into the methanol solution. Transfer the cell suspension to a microcentrifuge tube.

  • Incubation: Incubate the lysate at -20°C for at least 30 minutes to ensure complete protein precipitation.[13]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[5]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube. Avoid disturbing the pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase. Vortex thoroughly and centrifuge again to pellet any insoluble material.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS injection.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol allows for the calculation of the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound and the SIL-IS at a known concentration (e.g., mid-QC level) into the final LC mobile phase (reconstitution solvent).

    • Set B (Post-Extraction Spike): Process blank cell lysate (from untreated cells) through the entire sample preparation procedure (Protocol 1). In the final step, reconstitute the dried extract with the reconstitution solvent already containing the analyte and IS at the same concentration as Set A.[4]

    • Set C (Pre-Extraction Spike): Spike the analyte and IS at the same concentration into a blank cell lysate before starting the sample preparation procedure. Process this sample through Protocol 1.

  • LC-MS/MS Analysis: Analyze multiple replicates (n=5-6) from each set.

  • Calculation: Calculate the mean peak areas for the analyte in each set and use the formulas provided in the Quantitative Data Summary table to determine MF, RE, and PE. An MF value between 0.85 and 1.15 is often considered acceptable, indicating a matrix effect of ±15%.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation Harvest Harvest & Wash Cells Lyse Cell Lysis & Protein Precipitation (e.g., Cold Methanol + IS) Harvest->Lyse Centrifuge Centrifuge to Pellet Debris Lyse->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Eval Evaluate Data for Matrix Effect (Post-Extraction Spike Method) LCMS->Eval Report Report Quantified Results Eval->Report

Caption: Experimental workflow for intracellular this compound analysis.

start Problem: Low or Inconsistent Signal q_is Is the Internal Standard (IS) signal also low/variable? start->q_is n_me Potential Matrix Effect (ME) q_is->n_me No y_is Potential Instrument Issue q_is->y_is Yes q_me Quantify ME using Post-Extraction Spike n_me->q_me me_sig Is ME significant (e.g., >15% suppression)? q_me->me_sig sol_prep Improve Sample Prep (e.g., use SPE) me_sig->sol_prep Yes sol_chrom Optimize Chromatography (e.g., HILIC, new gradient) me_sig->sol_chrom Yes sol_dilute Dilute Sample (if concentration allows) me_sig->sol_dilute Yes me_ok ME is acceptable. Investigate other factors (e.g., analyte stability). me_sig->me_ok No check_inst Check MS Source, Tuning, LC Pump, etc. y_is->check_inst

Caption: Troubleshooting decision tree for low signal intensity.

cluster_detector To Mass Analyzer Analyte Analyte Ion_Analyte Ionized Analyte (Signal) Analyte->Ion_Analyte:f0 Detection Matrix Matrix Component Ion_Matrix Ionized Matrix (No Signal) Matrix->Ion_Matrix:f0 Competition Proton H+ Proton->Analyte Ionization Proton->Matrix Competition

Caption: Mechanism of ion suppression in the ESI source.

References

How to resolve poor peak shape for Adefovir diphosphate in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of Adefovir (B194249) diphosphate (B83284).

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (e.g., severe tailing, fronting, or broad peaks) for Adefovir diphosphate on a standard C18 column?

This compound is a highly polar, dianionic molecule due to its two phosphate (B84403) groups. This inherent characteristic presents significant challenges for traditional reversed-phase (RP) HPLC, leading to poor peak shape for several reasons:

  • Insufficient Retention: The high polarity of the molecule leads to very weak interaction with the nonpolar C18 stationary phase, causing it to elute at or near the solvent front with a poor, broad shape.

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can interact strongly with the basic adenine (B156593) moiety and the anionic phosphate groups of this compound. This secondary interaction mechanism causes significant peak tailing.[1]

  • Analyte Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to peak fronting or a characteristic "shark-fin" shape.[2]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak can be distorted or split.[3][4]

Q2: My this compound peak shows severe tailing. What are the most likely causes and how can I fix this?

Severe peak tailing for this compound is most often caused by undesirable ionic interactions with the stationary phase. The primary solution is to modify the mobile phase chemistry to mitigate these effects.

Troubleshooting Steps for Peak Tailing:

  • Implement Ion-Pair Chromatography: This is the most effective solution. Introduce a cationic ion-pairing reagent to the mobile phase. This reagent forms a neutral, hydrophobic complex with the anionic this compound, allowing for proper retention and separation on a C18 column.

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-4.0) can help suppress the ionization of residual silanol groups on the column packing, reducing their ability to interact with the analyte.[5][6][7]

  • Check for Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing. Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[5][8]

  • Reduce Sample Mass: Though less common for tailing with this analyte, injecting too much sample can sometimes contribute to peak asymmetry.[2]

Q3: My peak is fronting. What should I investigate?

Peak fronting is typically a result of column overload or solvent incompatibility issues.[3][9]

Troubleshooting Steps for Peak Fronting:

  • Reduce Sample Concentration (Mass Overload): The most common cause is injecting too much analyte mass.[3] Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:10, 1:100) to see if the peak shape improves.

  • Reduce Injection Volume (Volume Overload): Injecting a large volume of sample, especially if the sample solvent is not matched to the mobile phase, can cause fronting.[9] Try reducing the injection volume.

  • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase.[3][4] If a stronger solvent is required for solubility, the sample should be diluted with the mobile phase before injection.

  • Inspect Column Integrity: A physical disruption of the column packing bed, such as a void at the inlet, can cause peak fronting.[2][10] This often happens with column aging or exposure to harsh conditions. Reversing the column for a backflush may provide a temporary fix, but column replacement is the permanent solution.[8]

Q4: What is Ion-Pair Chromatography and why is it recommended for this compound?

Ion-Pair Reversed-Phase (IP-RP) chromatography is a technique used to retain and separate ionic and highly polar compounds on a reversed-phase column. It involves adding an "ion-pairing reagent" to the mobile phase.

For the anionic this compound, a cationic ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium) is used. The positively charged head of the reagent pairs with the negatively charged phosphate groups of the analyte. This neutralizes the charge and, with its hydrophobic alkyl tail, forms a less polar ion-pair complex. This complex has a greater affinity for the nonpolar stationary phase, leading to increased retention and significantly improved peak symmetry.[11]

Troubleshooting Guides & Experimental Protocols

Summary of Potential HPLC Issues and Solutions
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary ionic interactions with residual silanols.Add a cationic ion-pairing reagent to the mobile phase (e.g., 5-10 mM tetrabutylammonium).
Inappropriate mobile phase pH.Lower the mobile phase pH to between 2.5 and 4.0 to suppress silanol activity.[7]
Column contamination or degradation.Use a guard column; flush the column with a strong solvent or replace it if necessary.[5][8]
Peak Fronting Mass overload (sample concentration too high).Dilute the sample and re-inject.[3]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[4]
Column bed collapse or void formation.Backflush the column; if the problem persists, replace the column.[8][10]
Broad Peaks Poor mass transfer (for large molecules).Use a column with smaller particles or run at a slower flow rate.[12]
High extra-column dead volume.Check all fittings and tubing; ensure connections are properly seated.[9]
Column deterioration.Replace the guard column or analytical column.[4]
Experimental Protocol 1: Ion-Pair RP-HPLC Method for this compound

Objective: To develop a robust IP-RP-HPLC method to achieve a symmetric peak shape and reliable quantification of this compound.

1. Materials & Reagents:

  • HPLC Column: C18, 250 x 4.6 mm, 5 µm (e.g., Dikma Diamonsil C18 or similar)[13]

  • This compound Reference Standard

  • Ion-Pair Reagent: Tetrabutylammonium hydrogen sulfate (B86663) (TBHS) or Tetrabutylammonium hydroxide (B78521) (TBAOH)

  • Buffer: Potassium dihydrogen phosphate (KH₂PO₄)[13]

  • Organic Solvent: HPLC-grade Acetonitrile or Methanol

  • Acids/Bases: Phosphoric acid or Potassium hydroxide for pH adjustment

  • HPLC-grade water

2. Mobile Phase Preparation (Example):

  • Aqueous Component (Buffer A):

    • Prepare a 20 mM potassium dihydrogen phosphate (KH₂PO₄) solution in HPLC-grade water.

    • Add the ion-pairing reagent (e.g., TBHS) to a final concentration of 5 mM.

    • Adjust the pH to 6.0 using a dilute solution of potassium hydroxide.[13]

    • Filter the buffer through a 0.45 µm membrane filter.

  • Organic Component (Solvent B):

    • HPLC-grade Acetonitrile or Methanol.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture such as 85:15 (v/v) Buffer A:Solvent B. Note: The exact ratio must be optimized to achieve desired retention.

  • Flow Rate: 1.0 mL/min[14]

  • Column Temperature: 30°C

  • Detection: UV at 260 nm[13]

  • Injection Volume: 10 µL

4. Column Equilibration (Crucial Step):

  • Before injecting any sample, the column must be thoroughly equilibrated with the ion-pairing mobile phase.

  • Flush the column with the final mobile phase composition for at least 30-60 minutes, or until a stable baseline is achieved. This ensures the stationary phase is saturated with the ion-pairing reagent, which is essential for reproducible retention times and peak shapes.

5. Sample Preparation:

  • Dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 20 µg/mL).

Experimental Protocol 2: Diagnosing Sample Mass Overload

Objective: To determine if peak fronting is caused by injecting too high a concentration of the analyte.

1. Procedure:

  • Prepare a stock solution of your this compound sample at the highest concentration you typically analyze.

  • Create a dilution series from this stock solution. Recommended concentrations are 100% (original), 50%, 10%, and 1%. Use the mobile phase as the diluent.

  • Inject a constant volume (e.g., 10 µL) of each solution, starting from the most dilute and moving to the most concentrated.

  • Analyze the Results:

    • Observe the peak shape for each injection. If the peak is symmetrical at low concentrations and becomes progressively more fronting at higher concentrations, mass overload is the cause.

    • Note the retention time. In cases of overload, retention time may decrease as the concentration increases.[8]

Visual Guides

Troubleshooting_Workflow cluster_start cluster_problems cluster_causes cluster_solutions start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting broad Broad Peak start->broad cause_tail Primary Cause: Secondary Ionic Interactions tailing->cause_tail Is the peak skewed right? cause_front Primary Causes: - Mass/Volume Overload - Solvent Mismatch fronting->cause_front Is the peak skewed left? cause_broad Primary Causes: - Column Degradation - Extra-Column Volume broad->cause_broad Is the peak wide but symmetric? sol_tail Solution: 1. Use Cationic Ion-Pair Reagent 2. Lower Mobile Phase pH 3. Check Column Health cause_tail->sol_tail sol_front Solution: 1. Reduce Sample Conc./Volume 2. Match Sample Solvent to Mobile Phase 3. Check for Column Voids cause_front->sol_front sol_broad Solution: 1. Replace Column 2. Check System Fittings/Tubing 3. Optimize Flow Rate cause_broad->sol_broad

Ion_Pair_Mechanism cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase Analyte This compound (Anionic, Polar) Ion_Pair Neutral, Hydrophobic Ion-Pair Complex Analyte->Ion_Pair IP_Reagent Cationic Ion-Pair Reagent (e.g., Tetrabutylammonium) IP_Reagent->Ion_Pair C18_Phase Hydrophobic C18 Chains Ion_Pair->C18_Phase Retention

References

Adefovir diphosphate assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Adefovir (B194249) Diphosphate (B83284) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of Adefovir diphosphate, the active metabolite of the antiviral drug Adefovir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

Adefovir dipivoxil is a prodrug that is hydrolyzed to Adefovir, which is then phosphorylated by cellular kinases to its active form, this compound.[1] This active moiety acts as a competitive inhibitor of the hepatitis B virus (HBV) DNA polymerase, leading to chain termination and inhibition of viral replication.[1][2] Quantifying intracellular this compound is crucial for understanding its pharmacokinetics, assessing drug efficacy, and investigating mechanisms of antiviral resistance.

Q2: What is the primary method for quantifying this compound in biological samples?

The most common and robust method for quantifying Adefovir and its phosphorylated metabolites is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4][5] This technique offers high sensitivity and specificity, allowing for accurate measurement in complex biological matrices like plasma and peripheral blood mononuclear cells (PBMCs).

Q3: What are the typical sources of variability in this compound assays?

Variability in this compound assays can arise from several factors, including:

  • Sample Collection and Processing: Inconsistent PBMC isolation, cell counting, or cell lysis can lead to significant variations.

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, affecting accuracy.[4]

  • Assay Procedure: Variations in incubation times, reagent concentrations, and extraction efficiency can introduce variability.

  • Cell-Based Assay Systems: Inconsistent cell culture conditions, such as cell line passage number and media composition, can affect drug metabolism and accumulation.[6]

Q4: How does this compound's mechanism of action influence assay design?

This compound competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into viral DNA.[2][7] Assays are designed to quantify the intracellular concentration of this compound to correlate with its potential to inhibit viral replication. Understanding this competitive inhibition is key to interpreting the results.

Troubleshooting Guides

Below are common problems encountered during this compound assays, along with potential causes and solutions.

Problem 1: High Variability in Replicate Samples (High Coefficient of Variation - CV%)

Possible Cause Troubleshooting Steps
Inconsistent Cell Lysis Ensure complete and uniform cell lysis by optimizing the lysis buffer and procedure. Vortex or sonicate samples consistently.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incomplete Protein Precipitation Optimize the protein precipitation step by adjusting the solvent and vortexing time. Ensure complete removal of protein before analysis.[3][4]
Variable Extraction Recovery Use a validated extraction protocol. An internal standard structurally similar to Adefovir should be used to normalize for extraction variability.[3]

Problem 2: Low or No Detectable this compound Signal

Possible Cause Troubleshooting Steps
Inefficient Cellular Uptake/Phosphorylation Verify the health and viability of the cells. Ensure the cell line used is capable of phosphorylating Adefovir.[8]
Drug Degradation Prepare fresh drug solutions for each experiment.[1] Adefovir dipivoxil can be susceptible to hydrolysis.
Insufficient Sample Concentration Increase the number of cells used for extraction.[9]
LC-MS/MS Instrument Sensitivity Optimize MS parameters (e.g., collision energy, ion source settings) for this compound. Ensure the instrument is properly calibrated.

Problem 3: Inconsistent Results Across Different Experiments (Poor Inter-Assay Reproducibility)

Possible Cause Troubleshooting Steps
Batch-to-Batch Reagent Variability Use reagents from the same lot for the entire study, if possible. Qualify new lots of critical reagents.
Changes in Cell Culture Conditions Maintain consistent cell culture conditions, including media, serum, and passage number.[6]
Instrument Performance Fluctuation Perform regular maintenance and calibration of the LC-MS/MS system. Use quality control samples to monitor instrument performance over time.
Matrix Effects Evaluate and minimize matrix effects by using a stable isotope-labeled internal standard and optimizing sample cleanup procedures.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Adefovir and similar nucleotide analog assays from various studies.

Table 1: LC-MS/MS Assay Validation Parameters for Adefovir Quantification

Parameter Value Matrix Reference
Linearity Range 0.25 - 100 ng/mLHuman Plasma[3]
1.5 - 90 ng/mLHuman Plasma[4]
0.5 - 1,000 ng/mLHuman Serum[5]
Lower Limit of Quantification (LLOQ) 0.25 ng/mLHuman Plasma[3]
1.5 ng/mLHuman Plasma[4]
20 µg/LMonkey Plasma[10]
Intra-day Precision (%RSD) ≤ 5.7%Human Plasma[3]
< 8.4%Human Plasma[4]
< 5.8%Monkey Plasma[10]
Inter-day Precision (%RSD) ≤ 5.7%Human Plasma[3]
< 8.4%Human Plasma[4]
< 5.8%Monkey Plasma[10]
Accuracy (%RE) within ±2.5%Human Plasma[3]
within ±4.5%Monkey Plasma[10]

Table 2: Intracellular Tenofovir Diphosphate (TFV-DP) Assay Performance (as an analog)

Parameter Value Matrix Reference
Linearity Range 2.5 - 6,000 fmol/samplePBMCs[9]
Intra-assay Precision (%CV) ≤ 11.6%Dried Blood Spots[11]
Inter-assay Precision (%CV) ≤ 11.6%Dried Blood Spots[11]

Experimental Protocols & Visualizations

Intracellular Activation of Adefovir

Adefovir dipivoxil, the oral prodrug, is converted to Adefovir, which is then phosphorylated intracellularly to the active this compound.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis (Esterases) Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Phosphorylation (Cellular Kinases) Adefovir_DP This compound (Active Form) Adefovir_MP->Adefovir_DP Phosphorylation (Cellular Kinases) HBV_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_Polymerase Competitive Inhibition Chain_Termination Viral DNA Chain Termination HBV_Polymerase->Chain_Termination G Cell_Culture 1. Cell Culture & Treatment Cell_Harvesting 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvesting Cell_Lysis 3. Cell Lysis Cell_Harvesting->Cell_Lysis Protein_Precipitation 4. Protein Precipitation Cell_Lysis->Protein_Precipitation LC_MSMS 5. LC-MS/MS Analysis Protein_Precipitation->LC_MSMS Data_Analysis 6. Data Analysis & Quantification LC_MSMS->Data_Analysis G High_Variability High CV% in Replicates? Check_Pipetting Review Pipetting Technique & Calibrate Pipettes High_Variability->Check_Pipetting Yes Check_Lysis Optimize Cell Lysis Protocol High_Variability->Check_Lysis Yes Check_Extraction Evaluate Extraction Recovery with Internal Standard High_Variability->Check_Extraction Yes Check_Matrix Assess for Matrix Effects High_Variability->Check_Matrix Yes Resolved Issue Resolved High_Variability->Resolved No Check_Pipetting->High_Variability Re-run Check_Lysis->High_Variability Re-run Check_Extraction->High_Variability Re-run Check_Matrix->High_Variability Re-run Not_Resolved Issue Persists

References

Technical Support Center: Adefovir Diphosphate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues that may arise during experiments involving Adefovir (B194249) diphosphate (B83284).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Section 1: Cell Culture and Biological Contamination

Question 1: Why are my cell cultures showing unexpected changes in growth, morphology, or pH shortly after Adefovir treatment?

Possible Causes:

  • Bacterial or Fungal Contamination: The most common reason for rapid changes in cell culture health is microbial contamination. Bacteria can cause the media to become cloudy and the pH to drop suddenly (turning yellow), while fungi may appear as filamentous growths.[1]

  • Mycoplasma Contamination: This is a more insidious form of contamination as it is not visible to the naked eye and may not initially cause obvious changes in cell morphology.[2] However, it can significantly alter cellular metabolism, including nucleotide pools, which can directly impact the apparent efficacy of Adefovir.[3][4]

  • Endotoxin (B1171834) Contamination: Endotoxins, which are components of the outer membrane of Gram-negative bacteria, can be present even if there are no viable bacteria. They can elicit cellular responses that may interfere with the experiment.[5][6]

Solutions:

  • Aseptic Technique: Strictly adhere to aseptic techniques when handling cell cultures. This includes working in a certified biological safety cabinet, sterilizing all equipment and reagents, and avoiding cross-contamination between cell lines.[1]

  • Regular Contamination Testing:

    • Microbial: Regularly inspect cultures for any visual signs of contamination. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[2]

    • Mycoplasma: Routinely test your cell lines for mycoplasma using PCR-based methods or a mycoplasma-specific culture assay. It is recommended to test all new cell lines upon arrival and before incorporating them into experiments.

  • Use Quality-Controlled Reagents: Utilize certified, contamination-free reagents, including media, sera, and supplements.[1] Be aware that endotoxin levels can vary between lots of fetal bovine serum (FBS).[5]

  • Quarantine New Cell Lines: Isolate and test new cell lines for contamination before introducing them into the general cell culture laboratory.[1]

Question 2: My anti-HBV assay is showing inconsistent or lower than expected potency for Adefovir. Could this be related to contamination?

Possible Causes:

  • Mycoplasma Contamination: Mycoplasma can alter the intracellular pools of nucleotides, the natural substrates for DNA synthesis.[3] An increase in the intracellular concentration of deoxyadenosine (B7792050) triphosphate (dATP), the natural competitor of Adefovir diphosphate, could lead to a decrease in the apparent potency of Adefovir.[3][7]

  • Altered Cellular Metabolism: Bacterial or mycoplasma contamination can affect overall cellular health and metabolism, potentially impacting the cellular kinases required to phosphorylate Adefovir to its active diphosphate form.[8][9]

Solutions:

  • Confirm Absence of Mycoplasma: Before conducting antiviral potency assays, ensure your cell cultures are free from mycoplasma contamination by performing regular testing.

  • Cell Line Authentication: Verify the identity of your cell line to ensure you are using the correct model and that it has not been cross-contaminated with another cell line.

  • Control Experiments: Include appropriate controls in your assays, such as a positive control with a known anti-HBV compound and a negative control (vehicle-treated cells), to ensure the assay is performing as expected.

Section 2: Analytical Contamination (HPLC/LC-MS/MS)

Question 3: I am observing unexpected peaks in my chromatogram when analyzing intracellular this compound. What are the potential sources?

Possible Causes:

  • Contaminated Solvents or Reagents: The water, acetonitrile, and any additives (e.g., formic acid, ammonium (B1175870) acetate) used for the mobile phase or sample preparation can be a source of contamination.[10]

  • Leachables from Plastics: Plasticware used for sample collection, storage, and preparation can leach plasticizers or other chemicals that may be detected by LC-MS/MS.[10][11]

  • Sample Matrix Effects: Cellular components from the cell lysate can co-elute with this compound or cause ion suppression/enhancement in the mass spectrometer.[12][13]

  • Carryover: Residual sample from a previous injection can be carried over to the next run, appearing as a ghost peak.

Solutions:

  • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and reagents.

  • Proper Glassware and Plasticware Handling: Use high-quality polypropylene (B1209903) tubes for sample storage and preparation. It is also good practice to rinse glassware thoroughly with high-purity solvent before use.

  • Optimize Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to improve the separation of this compound from interfering peaks.

  • Implement a System Wash: After each analytical run, include a wash step with a strong solvent to clean the injection port and column to minimize carryover.

  • Blank Injections: Run a blank injection (mobile phase or extraction solvent) to identify any peaks originating from the system or solvents.

Question 4: The signal for this compound is low or inconsistent in my LC-MS/MS analysis. What could be the issue?

Possible Causes:

  • Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal.

  • Degradation of this compound: this compound may be unstable in the prepared sample.

  • Inefficient Extraction: The protocol used to extract intracellular metabolites may not be efficient for this compound.

Solutions:

  • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components before LC-MS/MS analysis.

  • Optimize MS Parameters: Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, and collision energy) specifically for this compound to maximize its signal.

  • Use a Stable Isotope-Labeled Internal Standard: The use of an internal standard like Adefovir-d4 diphosphate can help to correct for variations in extraction efficiency and matrix effects.

  • Sample Stability: Keep samples on ice or at 4°C during preparation and in the autosampler to minimize degradation. Conduct stability studies to determine how long the analyte is stable under your experimental conditions.

Frequently Asked Questions (FAQs)

What is the mechanism of action of Adefovir? Adefovir is a prodrug that is converted to Adefovir monophosphate and then to the active this compound by cellular kinases. This compound acts as a competitive inhibitor of the hepatitis B virus (HBV) DNA polymerase, competing with the natural substrate deoxyadenosine triphosphate (dATP). Its incorporation into the growing viral DNA chain leads to chain termination and halts viral replication.[3][14]

What are the typical in vitro concentrations of Adefovir used in experiments? The 50% effective concentration (EC50) of Adefovir against HBV in cell culture typically ranges from 0.2 to 2.5 µM. The inhibition constant (Ki) for this compound against HBV DNA polymerase is approximately 0.1 µM.[3]

How can I test for Mycoplasma contamination? Several methods are available for mycoplasma detection, including:

  • PCR-based assays: These are rapid and sensitive, detecting mycoplasma DNA.

  • Culture method: This involves culturing a sample on specific media to grow mycoplasma colonies. It is considered a gold standard but is time-consuming.

  • DNA staining: Using a fluorescent dye like DAPI or Hoechst to stain the nuclei of your cells and any present mycoplasma.

What are acceptable endotoxin levels for in vitro cell culture experiments? While there is no universal standard for all cell lines and assays, it is generally recommended to keep endotoxin levels as low as possible. Some studies suggest that endotoxin levels above 0.1 EU/mg can induce cellular responses, potentially leading to false-positive results in immunogenicity assays.[5] For many commercially available cell culture media, the endotoxin level is certified to be below 0.1 ng/mL (approximately 1 EU/mL).[5]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to this compound experiments and potential contamination issues.

ParameterValueContextReference(s)
Adefovir Potency
EC50 vs. HBV0.2 - 2.5 µMIn HBV-transfected human hepatoma cell lines[3]
Ki for HBV DNA Polymerase~0.1 µMCell-free enzymatic assay[3]
Contamination Thresholds
Mycoplasma Detection LimitAs low as 2 genomes/µLPCR-based detection kits
Endotoxin Levels Inducing Cellular Response> 0.1 EU/mgT cell proliferation and myeloid cell expansion[5]
Endotoxin in Commercial FBS< 1 ng/mL (low endotoxin grade)Quality control for cell culture reagents[5]
LC-MS/MS Parameters
Adefovir MRM Transition (Positive Ion Mode)m/z 274 -> m/z 162For quantification of Adefovir[15]
Adefovir-d4 (Internal Standard) MRM Transitionm/z 278 -> m/z 166For internal standardization[16]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general workflow for detecting mycoplasma contamination in cell culture supernatants using a PCR-based assay.

  • Sample Preparation:

    • Culture cells to be tested in antibiotic-free medium for at least one passage.

    • Collect 1 mL of the cell culture supernatant from a near-confluent culture.

    • Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.

    • Transfer the supernatant to a new microcentrifuge tube.

    • For more sensitive detection, the supernatant can be further centrifuged at high speed (e.g., 13,000 x g) for 10 minutes to pellet mycoplasma, and the pellet can be used for DNA extraction.

  • DNA Extraction:

    • Extract DNA from the prepared sample using a commercial DNA extraction kit suitable for bacterial DNA. Follow the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing a PCR buffer, dNTPs, mycoplasma-specific primers, and a Taq DNA polymerase. Several commercial kits are available that provide an optimized master mix.

    • Add the extracted DNA to the PCR master mix.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water) in each PCR run.

    • Perform PCR using a thermal cycler with an appropriate cycling program as recommended by the primer or kit manufacturer.

  • Analysis of Results:

    • Analyze the PCR products by agarose (B213101) gel electrophoresis.

    • A band of the expected size in the sample lane indicates a positive result for mycoplasma contamination. The positive control should show a clear band, and the negative control should be free of bands.

Protocol 2: Intracellular this compound Extraction from Hepatocytes

This protocol outlines a method for extracting intracellular metabolites, including this compound, from cultured hepatocytes for subsequent LC-MS/MS analysis.

  • Cell Culture and Treatment:

    • Plate hepatocytes (e.g., HepG2 or primary human hepatocytes) in a 6-well or 12-well plate and culture until they reach the desired confluency.

    • Treat the cells with Adefovir at the desired concentrations and for the specified duration.

  • Cell Harvesting and Lysis:

    • At the end of the treatment period, aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

    • Add 500 µL of ice-cold 70% methanol (B129727) to each well to lyse the cells and precipitate proteins.

    • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Sample Preparation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase used for your LC-MS/MS analysis.

    • Vortex the reconstituted sample and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

adefovir_pathway cluster_extracellular Extracellular cluster_intracellular Hepatocyte Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP Adefovir Diphosphate (Active) Adefovir_MP->Adefovir_DP HBV_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_Polymerase Competitive Inhibition dATP dATP (Natural Substrate) dATP->HBV_Polymerase Viral_DNA_Synthesis Viral DNA Synthesis HBV_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Incorporation of Adefovir-DP

Caption: Intracellular activation of Adefovir and its mechanism of HBV DNA polymerase inhibition.

experimental_workflow cluster_culture Cell Culture & Treatment cluster_extraction Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Hepatocytes Adefovir_Treatment Treat with Adefovir Cell_Seeding->Adefovir_Treatment Cell_Harvest Wash and Lyse Cells Adefovir_Treatment->Cell_Harvest Protein_Precipitation Protein Precipitation Cell_Harvest->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection Drying_Reconstitution Dry and Reconstitute Supernatant_Collection->Drying_Reconstitution LC_MS LC-MS/MS Analysis Drying_Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General experimental workflow for quantifying intracellular this compound.

troubleshooting_logic Problem Inconsistent/Inaccurate Results in Adefovir Experiment Check_Culture Check Cell Culture (Visual Inspection, Growth) Problem->Check_Culture Check_Analytical Check Analytical Method (Blanks, Controls) Problem->Check_Analytical Contamination_Suspected Biological Contamination Suspected Check_Culture->Contamination_Suspected Analytical_Issue Analytical Issue Suspected Check_Analytical->Analytical_Issue Test_Mycoplasma Test for Mycoplasma (PCR) Contamination_Suspected->Test_Mycoplasma Review_Aseptic_Technique Review Aseptic Technique Contamination_Suspected->Review_Aseptic_Technique Optimize_Chromatography Optimize Chromatography Analytical_Issue->Optimize_Chromatography Check_Sample_Prep Review Sample Prep (Extraction, Stability) Analytical_Issue->Check_Sample_Prep

References

Validation & Comparative

A Comparative Guide to the Cross-Reactivity of Anti-Adefovir Antibodies with Adefovir Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adefovir (B194249) and its active metabolite, Adefovir diphosphate (B83284), with a focus on the predicted cross-reactivity of anti-Adefovir antibodies. The information presented is based on structural analysis, principles of immunogenicity for small molecules, and established immunoassay methodologies. Currently, direct experimental data on the cross-reactivity of anti-Adefovir antibodies with Adefovir diphosphate is not extensively available in the public domain. Therefore, this guide offers a theoretical framework and a proposed experimental design to investigate this critical aspect of anti-drug antibody characterization.

Structural and Functional Comparison

Adefovir is a prodrug that requires intracellular phosphorylation to become its active form, this compound.[1][2][3] This metabolic activation is crucial for its antiviral activity against Hepatitis B virus (HBV).[3][4] The key structural difference between Adefovir and this compound is the addition of a pyrophosphate group, which significantly alters the molecule's size, charge, and conformation.

FeatureAdefovirThis compound
Chemical Structure C8H12N5O4PC8H14N5O10P3
Molecular Weight 273.18 g/mol 433.14 g/mol
Functional Role Inactive prodrugActive antiviral agent[1]
Key Structural Moiety Phosphonic acid groupPyrophosphate group
Mechanism of Action Precursor to the active formCompetitively inhibits HBV DNA polymerase, leading to chain termination of viral DNA.[2][3]

Principles of Anti-Adefovir Antibody Generation and Specificity

Small molecules like Adefovir, known as haptens, are generally not immunogenic on their own.[5] To elicit an immune response and generate antibodies, Adefovir would be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).[6][7] The resulting antibodies would primarily recognize the exposed portions of the Adefovir molecule.

The specificity of these anti-Adefovir antibodies is critical. It is hypothesized that the antibodies will have a higher affinity for Adefovir than for this compound. This is because the addition of the bulky and negatively charged pyrophosphate group in this compound likely masks or alters the key epitopes of the original Adefovir structure that the antibodies were generated against.

Hypothetical Cross-Reactivity Comparison

Without direct experimental data, a quantitative comparison is not possible. However, based on the significant structural differences, a high degree of specificity of anti-Adefovir antibodies for Adefovir over this compound is anticipated. The pyrophosphate moiety would sterically hinder the binding of antibodies raised against the Adefovir hapten.

AnalytePredicted Antibody AffinityRationale
Adefovir HighThe antibody was generated against this specific hapten structure.
This compound Low to negligibleThe large pyrophosphate group likely disrupts the epitope recognized by the antibody, leading to reduced or no binding.

Experimental Protocols

To experimentally determine the cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method.[8][9]

Objective

To quantify the cross-reactivity of anti-Adefovir antibodies with this compound.

Materials
  • Anti-Adefovir antibody (polyclonal or monoclonal)

  • Adefovir standard

  • This compound standard

  • Adefovir-carrier protein conjugate (for coating)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Method
  • Plate Coating: Coat the wells of a 96-well plate with the Adefovir-carrier protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the Adefovir standard and the this compound standard.

    • In separate tubes, pre-incubate a fixed concentration of the anti-Adefovir antibody with the different concentrations of Adefovir or this compound for 1-2 hours at room temperature.

    • Add these mixtures to the coated and blocked wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-reactivity = (Concentration of Adefovir at 50% inhibition / Concentration of this compound at 50% inhibition) x 100

A standard curve for Adefovir will be generated by plotting the absorbance against the log of the Adefovir concentration. The concentration of Adefovir and this compound that causes 50% inhibition of the antibody binding will be determined from their respective inhibition curves.

Visualizations

Adefovir_Activation_Pathway Adefovir_dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_dipivoxil->Adefovir Esterases Adefovir_MP Adefovir monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP This compound (Active Form) Adefovir_MP->Adefovir_DP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Inhibits Chain_Termination Viral DNA Chain Termination

Caption: Metabolic activation pathway of Adefovir.

Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection p1 1. Coat plate with Adefovir-carrier conjugate p2 2. Wash p1->p2 p3 3. Block p2->p3 p4 4. Wash p3->p4 c1 5. Pre-incubate Anti-Adefovir Ab with Adefovir or Adefovir-DP c2 6. Add mixture to wells c1->c2 c3 7. Incubate c2->c3 c4 8. Wash c3->c4 d1 9. Add secondary Ab-HRP d2 10. Incubate & Wash d1->d2 d3 11. Add TMB substrate d2->d3 d4 12. Add stop solution d3->d4 d5 13. Read absorbance d4->d5

References

A Head-to-Head Comparison of Adefovir Diphosphate Assay Kits: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adefovir is a nucleotide analog reverse transcriptase inhibitor (ntRTI) used in the treatment of chronic hepatitis B virus (HBV) infection. Following administration, Adefovir is converted intracellularly to its active metabolite, Adefovir diphosphate (B83284) (ADV-DP). ADV-DP competitively inhibits HBV DNA polymerase and also acts as a chain terminator when incorporated into the viral DNA, effectively halting viral replication. The accurate measurement of intracellular ADV-DP concentrations is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to understand the drug's efficacy, optimize dosing regimens, and assess potential for drug resistance. This guide provides a comparative analysis of prominent assay kits available for the quantification of Adefovir diphosphate, focusing on their underlying principles, performance characteristics, and experimental protocols to aid researchers in selecting the most appropriate tool for their studies.

Mechanism of Action of Adefovir

Adefovir requires intracellular phosphorylation to become pharmacologically active. The following diagram illustrates this activation pathway and its subsequent inhibitory effect on HBV replication.

G cluster_cell Hepatocyte cluster_virus Hepatitis B Virus (HBV) Adefovir Adefovir ADV_MP Adefovir monophosphate (ADV-MP) Adefovir->ADV_MP Adenylate kinase 2 ADV_DP This compound (ADV-DP) ADV_MP->ADV_DP Adenylate kinase 2 HBV_Polymerase HBV DNA Polymerase ADV_DP->HBV_Polymerase Inhibition Viral_DNA_Synth Viral DNA Synthesis ADV_DP->Viral_DNA_Synth Chain Termination HBV_Polymerase->Viral_DNA_Synth Elongation

Figure 1: Intracellular activation of Adefovir and its mechanism of action.

Comparative Analysis of Assay Kits

The quantification of this compound is primarily achieved through methods that offer high sensitivity and specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). While complete "kits" for ADV-DP are less common than for more routine analytes, several companies provide the necessary reagents and validated methods. Below is a comparison based on widely published methodologies and specialized service providers.

Table 1: Performance Characteristics of this compound Assay Methodologies

ParameterMethod A (e.g., Published LC-MS/MS)Method B (e.g., Specialized CRO Service)
Assay Principle Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Type Peripheral Blood Mononuclear Cells (PBMCs), Dried Blood Spots (DBS), HepatocytesPBMCs, Isolated CD4+/CD8+ T-cells, Tissue Biopsies
Assay Range Typically 0.5 - 500 fmol/10^6 cells1.0 - 1000 fmol/10^6 cells
Lower Limit of Quantification (LLOQ) ~0.5 fmol/10^6 cells~1.0 fmol/10^6 cells
Precision (CV%) Intra-day: <10%; Inter-day: <15%Intra-day: <15%; Inter-day: <15%
Extraction Method Solid Phase Extraction (SPE) or Protein PrecipitationAnion Exchange Solid Phase Extraction (SPE)
Instrumentation Triple Quadrupole Mass SpectrometerHigh-Resolution Mass Spectrometer (e.g., Q-Exactive)
Internal Standard Stable Isotope-Labeled ADV-DP or analogStable Isotope-Labeled ADV-DP

Experimental Protocols

The following sections detail a generalized protocol for the quantification of ADV-DP from PBMCs using an LC-MS/MS-based method, which forms the basis for most commercially available services and laboratory-developed tests.

General Experimental Workflow

The process involves several critical steps from sample collection to final data analysis.

G Start PBMC Isolation from Whole Blood Lysis Cell Lysis (Methanol/Water) Start->Lysis Extraction Solid Phase Extraction (SPE) Lysis->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis End Data Quantification Analysis->End

Figure 2: General workflow for ADV-DP quantification in PBMCs.

Detailed Protocol: Quantification of ADV-DP in PBMCs

1. PBMC Isolation and Cell Counting:

  • Isolate PBMCs from whole blood using a Ficoll-Paque density gradient centrifugation method.

  • Wash the isolated cells twice with phosphate-buffered saline (PBS).

  • Count the cells using a hemocytometer or an automated cell counter to determine the exact cell number per sample. Aliquot approximately 5-10 million cells per cryovial.

  • Store cell pellets at -80°C until analysis.

2. Cell Lysis and Protein Precipitation:

  • To the frozen cell pellet, add 200 µL of cold 70:30 methanol (B129727)/water containing the internal standard (e.g., ¹³C₅-Adefovir Diphosphate).

  • Vortex vigorously for 1 minute to ensure complete cell lysis.

  • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the ADV-DP.

3. Solid Phase Extraction (SPE):

  • Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elute the ADV-DP with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10 mM ammonium acetate (B1210297) in water).

  • Inject 10-20 µL of the sample onto a reverse-phase C18 analytical column.

  • Perform chromatographic separation using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile).

  • Detect and quantify ADV-DP and the internal standard using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).

Logical Framework for Assay Selection

Choosing the right method or service provider depends on several experimental and logistical factors.

G Start Start: Need to Quantify Intracellular ADV-DP SampleVolume Limited Sample Volume (e.g., <5 million cells)? Start->SampleVolume HighSensMethod Select High-Sensitivity Method/Service SampleVolume->HighSensMethod Yes StandardMethod Standard Protocol is Sufficient SampleVolume->StandardMethod No InHouse In-house LC-MS/MS Expertise Available? DevelopInHouse Develop & Validate In-House Assay InHouse->DevelopInHouse Yes OutsourceCRO Outsource to Specialized CRO InHouse->OutsourceCRO No HighThroughput High Sample Throughput Required? Automate Consider Automated SPE Platform HighThroughput->Automate Yes Manual Manual Extraction is Feasible HighThroughput->Manual No HighSensMethod->InHouse StandardMethod->InHouse DevelopInHouse->HighThroughput End Final Method Selection OutsourceCRO->End Automate->End Manual->End

Figure 3: Decision tree for selecting an ADV-DP quantification strategy.

Conclusion

The quantification of this compound is a technically demanding assay that requires a high degree of sensitivity and specificity, making LC-MS/MS the gold standard method. While off-the-shelf, all-inclusive kits are not widely available, researchers can choose between developing and validating their own LC-MS/MS protocol or utilizing the services of specialized contract research organizations (CROs) that offer validated assays. The choice depends on in-house expertise, available instrumentation, sample throughput requirements, and the need for regulatory compliance. By carefully considering the performance characteristics and experimental demands outlined in this guide, researchers can select the most suitable approach to reliably measure this critical antiviral metabolite.

In Vitro vs. In Vivo Correlation of Adefovir Diphosphate Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo data on adefovir (B194249) diphosphate (B83284), the active metabolite of the antiviral drug adefovir dipivoxil. Understanding the correlation between intracellular drug levels achieved in laboratory settings and those in clinical use is paramount for predicting therapeutic efficacy and guiding further drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical and experimental processes.

Data Presentation: Adefovir Diphosphate Levels

The following table summarizes the intracellular concentrations of this compound observed in various in vitro and in vivo contexts. It is important to note that direct comparative studies establishing a formal in vitro-in vivo correlation (IVIVC) for this compound levels are not extensively published. This guide, therefore, synthesizes data from multiple independent studies to provide a comparative overview.

SystemCell Type/MatrixAdefovir ConcentrationThis compound (ADV-DP) ConcentrationKey Findings & Citations
In Vitro HepG2 cells10 µM~10 pmol/million cellsAdefovir is phosphorylated to its mono- and di-phosphorylated forms.[1]
Huh-7 cells10 µM~10 pmol/million cellsShorter intracellular half-life of ADV-DP compared to other hepatic cells.[1]
Primary Human Hepatocytes10 µM~10 pmol/million cellsMore efficient phosphorylation of adefovir to ADV-DP compared to cell lines, with ADV-DP accounting for 44% of total intracellular adefovir after 24 hours.[1]
In Vivo Monkey PlasmaN/A (Prodrug Administered)N/A (Plasma Levels of Adefovir Measured)A sensitive LC-MS/MS method was developed for the determination of adefovir in monkey plasma, with a linear calibration curve in the concentration range of 0.02-4.00 mg/L.[2]
Human (Chronic Hepatitis B Patients)10 mg/day (Adefovir Dipivoxil Dose)N/A (Serum HBV DNA Levels Measured)A 10 mg daily dose of adefovir dipivoxil resulted in a median reduction of 3.52 log copies/mL in serum HBV DNA after 48 weeks.[3]

Note: Direct measurement of intracellular this compound in human subjects is not routinely performed in clinical trials. Efficacy is typically assessed by monitoring viral load reduction (HBV DNA). The in vitro data provides a mechanistic basis for the observed in vivo antiviral activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key experiments related to the quantification of adefovir and its phosphorylated metabolites.

Intracellular Phosphorylation of Adefovir in Hepatocytes (In Vitro)

This protocol outlines a general procedure for studying the intracellular conversion of adefovir to this compound in cultured liver cells.

  • Cell Culture: Human hepatoma cell lines (e.g., HepG2, Huh-7) or primary human hepatocytes are cultured in appropriate media and conditions until they reach a desired confluency.[4]

  • Drug Incubation: The cell culture medium is replaced with fresh medium containing a known concentration of adefovir (e.g., 10 µM).[1][5] Cells are then incubated for various time points to assess the kinetics of phosphorylation.[4]

  • Cell Lysis and Metabolite Extraction: At the designated time points, the cells are washed to remove extracellular drug. Intracellular metabolites are then extracted, typically using a cold methanol (B129727) solution to precipitate proteins and release the soluble metabolites.

  • Quantification by LC-MS/MS: The cell extracts are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify adefovir, adefovir monophosphate, and this compound.[1][5] An internal standard is used to ensure accuracy.[5]

Quantification of Adefovir in Plasma (In Vivo)

This protocol describes a validated method for determining adefovir concentrations in plasma samples, typically from preclinical or clinical studies.

  • Sample Preparation (Protein Precipitation): To an aliquot of plasma (e.g., 100 µL), an internal standard is added. Proteins are then precipitated by adding a solvent like methanol.[2][6] The mixture is vortexed and centrifuged to pellet the precipitated proteins.[6]

  • Extraction: The resulting supernatant, containing the drug and internal standard, is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for analysis.[6]

  • LC-MS/MS Analysis: An aliquot of the reconstituted sample is injected into an LC-MS/MS system. The components are separated on a suitable chromatography column (e.g., C18) and detected by a tandem mass spectrometer operating in a specific mode (e.g., selected reaction monitoring) to ensure high sensitivity and specificity for adefovir and the internal standard.[2]

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows discussed in this guide.

G cluster_0 Extracellular cluster_1 Intracellular (Hepatocyte) Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP This compound (Active Metabolite) Adefovir_MP->Adefovir_DP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Competes with dATP DNA_Chain_Termination DNA Chain Termination & Inhibition of Viral Replication HBV_DNA_Polymerase->DNA_Chain_Termination

Intracellular Activation Pathway of Adefovir

G In_Vitro_Studies In Vitro Experiments (e.g., Hepatocyte Cultures) IV_Data Intracellular ADV-DP Levels (pmol/million cells) In_Vitro_Studies->IV_Data In_Vivo_Studies In Vivo Studies (Preclinical/Clinical) IVV_Data Pharmacokinetics (Plasma Adefovir) Efficacy (HBV DNA Reduction) In_Vivo_Studies->IVV_Data Correlation In Vitro-In Vivo Correlation Analysis IV_Data->Correlation IVV_Data->Correlation Prediction Prediction of Clinical Efficacy & Dose Optimization Correlation->Prediction

Workflow for Establishing In Vitro-In Vivo Correlation

References

Adefovir Diphosphate Activity: A Comparative Analysis in HepG2 and Huh7 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intracellular activity of adefovir (B194249) diphosphate (B83284), the active metabolite of the antiviral drug adefovir, in two widely used human hepatoma cell lines: HepG2 and Huh7. The information presented is supported by experimental data to assist researchers in selecting the appropriate cell model for studies related to hepatitis B virus (HBV) and antiviral drug development.

Comparative Analysis of Adefovir Diphosphate Activity

The efficacy of adefovir is dependent on its intracellular conversion to this compound (ADV-DP), which then inhibits HBV DNA polymerase.[1][2] Key parameters for comparing its activity in different cell lines include the intracellular concentration of ADV-DP and its persistence, or half-life.

ParameterHepG2Huh7Primary Human HepatocytesReference
Intracellular this compound (ADV-DP) Level (pmol/million cells) ~10~10~10[3]
Intracellular Half-life of ADV-DP (hours) 33 ± 310 ± 133 ± 2 to 48 ± 3[3]
Antiviral Activity (IC50 for HBV DNA synthesis) 0.2 - 2.5 µM0.2 - 2.5 µMNot Applicable[4]

*Note: The IC50 range is reported for HBV-transfected human hepatoma cell lines in general, as a direct comparative study between HepG2 and Huh7 was not identified in the reviewed literature.[4]

Experimental Methodologies

A comprehensive understanding of the experimental protocols is crucial for interpreting the data and designing future studies.

Determination of Intracellular this compound Levels

This method, adapted from Delaney et al. (2004), outlines the procedure for quantifying the active metabolite of adefovir within the cells.[3]

  • Cell Culture and Treatment: HepG2 and Huh7 cells are cultured in appropriate media. Adefovir (e.g., 10 µM) is added to the culture medium, and the cells are incubated for a specified period (e.g., 24 hours) to allow for drug uptake and metabolism.[3]

  • Cell Lysis and Metabolite Extraction: After incubation, the cells are washed to remove any extracellular drug. A cell lysis buffer is then added to disrupt the cell membranes and release the intracellular contents. The metabolites are subsequently extracted.

  • Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The extracted cell lysates are analyzed using LC-MS/MS. This technique separates the various metabolites, and the mass spectrometer identifies and quantifies the amount of this compound present based on its specific mass-to-charge ratio.[3]

  • Data Analysis: The measured amount of this compound is normalized to the total number of cells in the sample to determine the concentration in pmol per million cells.[3]

Assessment of Antiviral Activity (IC50 Determination)

This protocol provides a general framework for evaluating the efficacy of adefovir in inhibiting HBV replication in cell culture.

  • Cell Seeding and Transfection/Infection: HepG2 or Huh7 cells are seeded in multi-well plates. To study antiviral activity, the cells need to be replicating HBV. This is typically achieved by transfecting the cells with an HBV-expressing plasmid.

  • Drug Treatment: The cells are then treated with a range of concentrations of adefovir.

  • Analysis of HBV Replication: After a suitable incubation period, the extent of HBV replication is measured. A common method is to quantify the amount of intracellular HBV DNA intermediates by Southern blotting or quantitative PCR.[1]

  • IC50 Calculation: The concentration of adefovir that inhibits HBV DNA synthesis by 50% (the IC50 value) is calculated from the dose-response curve.[1]

Visualizing the Pathways and Processes

Diagrams are provided below to illustrate the mechanism of action of adefovir and a typical experimental workflow.

G cluster_cell Hepatocyte cluster_nucleus Nucleus Adefovir Adefovir ADV_MP Adefovir Monophosphate Adefovir->ADV_MP Cellular Kinases ADV_DP This compound (Active Metabolite) ADV_MP->ADV_DP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase ADV_DP->HBV_DNA_Polymerase Competitive Inhibition Viral_DNA Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA Replication HBV_DNA_Polymerase->Viral_DNA Chain Termination dATP dATP (Natural Substrate) dATP->HBV_DNA_Polymerase G start Start cell_culture Culture HepG2 & Huh7 cells start->cell_culture hbv_transfection Transfect cells with HBV-expressing plasmid cell_culture->hbv_transfection drug_treatment Treat with varying concentrations of Adefovir hbv_transfection->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation analysis Analyze HBV DNA replication (e.g., qPCR) incubation->analysis ic50 Calculate IC50 values analysis->ic50 comparison Compare IC50 values between cell lines ic50->comparison end End comparison->end

References

Structural comparison of Adefovir diphosphate with natural nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Adefovir diphosphate (B83284), the active metabolite of the antiviral drug Adefovir, presents a compelling case of molecular mimicry in its structural comparison to natural nucleotides, particularly deoxyadenosine (B7792050) triphosphate (dATP). This guide delves into the nuanced structural differences and their profound implications for antiviral therapy, supported by experimental data and detailed methodologies for researchers in drug development.

Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate.[1] It is administered as a prodrug, Adefovir dipivoxil, to enhance bioavailability.[2] Once inside the cell, it is converted to its active form, Adefovir diphosphate.[1][3] This active metabolite then competes with the natural substrate, dATP, for incorporation into the growing viral DNA chain by viral polymerases, such as that of the Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV).[1][3]

The core of Adefovir's mechanism of action lies in two key structural deviations from dATP: the absence of a ribose sugar ring and the lack of a 3'-hydroxyl group.[2] The acyclic nature of this compound provides it with the conformational flexibility to be recognized and incorporated by viral polymerases. However, the missing 3'-hydroxyl group is critical. In natural DNA synthesis, this group is essential for forming the phosphodiester bond with the subsequent nucleotide. Its absence in this compound means that once incorporated, the DNA chain cannot be elongated further, leading to chain termination and halting viral replication.[2][3]

Quantitative Comparison of Inhibitory Activity

The efficacy of this compound as a competitive inhibitor is quantified by its inhibition constant (Ki) and 50% inhibitory concentration (IC50). Lower values indicate greater potency.

ParameterTarget Enzyme/VirusValue
Ki Wild-Type HBV DNA Polymerase0.1 µM[3][4]
IC50 Wild-Type HBV (in vitro)0.2 - 2.5 µM[3]
IC50 rtA181V Mutant HBV4.3-fold increase vs. WT[4]
IC50 rtN236T Mutant HBV7-fold increase vs. WT[4]
IC50 rtA181V + rtN236T Double Mutant HBV18-fold increase vs. WT[4]
Ki (for human DNA polymerases) DNA Polymerase α1.18 µM[3]
Ki (for human DNA polymerases) DNA Polymerase γ0.97 µM[3]

Structural Comparison: this compound vs. dATP

While precise bond lengths and angles are best obtained from crystallographic information files (CIF) from databases such as the Protein Data Bank (PDB), the fundamental structural differences are highlighted below. The key distinction is the replacement of the deoxyribose sugar in dATP with a flexible acyclic chain in Adefovir.

G cluster_adefovir This compound cluster_datp Deoxyadenosine Triphosphate (dATP) A_base Adenine A_chain Acyclic Side Chain A_base->A_chain N9-C1' analog A_p1 α-P A_chain->A_p1 Ester bond A_p2 β-P A_p1->A_p2 Phosphoanhydride bond D_base Adenine D_sugar Deoxyribose D_base->D_sugar N-glycosidic bond D_p1 α-P D_sugar->D_p1 Phosphoester bond D_p2 β-P D_p1->D_p2 Phosphoanhydride bond D_p3 γ-P D_p2->D_p3 Phosphoanhydride bond

Structural comparison of this compound and dATP.

Mechanism of Action: Viral DNA Chain Termination

The following diagram illustrates the process by which this compound inhibits viral replication.

cluster_entry Cellular Uptake and Activation cluster_inhibition Viral Polymerase Inhibition Adefovir_dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir Adefovir Adefovir_dipivoxil->Adefovir Esterases Adefovir_diphosphate This compound (Active Form) Adefovir->Adefovir_diphosphate Cellular Kinases Viral_Polymerase Viral DNA Polymerase Adefovir_diphosphate->Viral_Polymerase Competitive Inhibition DNA_synthesis Viral DNA Synthesis Viral_Polymerase->DNA_synthesis dATP dATP (Natural Substrate) dATP->Viral_Polymerase Chain_termination Chain Termination DNA_synthesis->Chain_termination Incorporation of Adefovir Monophosphate

Mechanism of this compound action.

Experimental Protocols

HBV DNA Polymerase Inhibition Assay (Ki Determination)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of HBV DNA polymerase.

Objective: To determine the inhibition constant (Ki) of this compound for HBV DNA polymerase.

Materials:

  • Purified recombinant HBV DNA polymerase

  • DNA template-primer (e.g., poly(dA)-oligo(dT))

  • Deoxynucleotide triphosphates (dCTP, dGTP, dTTP)

  • Radiolabeled dATP (e.g., [α-³²P]dATP) and unlabeled dATP

  • This compound

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes, each containing the reaction buffer, a fixed concentration of the DNA template-primer, and fixed concentrations of dCTP, dGTP, and dTTP.[4]

  • Inhibitor and Substrate Addition: Add varying concentrations of this compound to the reaction tubes. To initiate the reaction, add a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP at different concentrations.[4]

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.[4]

  • Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized radiolabeled DNA onto glass fiber filters.[4]

  • Washing: Wash the filters extensively with TCA and then ethanol (B145695) to remove any unincorporated radiolabeled dATP.[4]

  • Quantification: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.[4]

  • Data Analysis: Plot the reaction velocity (rate of DNA synthesis) against the substrate (dATP) concentration for each inhibitor concentration. Determine the Ki value using appropriate enzyme kinetic models, such as Dixon or Lineweaver-Burk plots.[4]

X-ray Crystallography of a Protein-Ligand Complex

This protocol outlines the general steps for determining the three-dimensional structure of a viral polymerase in complex with this compound or a natural nucleotide.

Objective: To obtain a high-resolution crystal structure of the polymerase-nucleotide complex.

Materials:

  • Highly purified and concentrated viral polymerase

  • This compound or dATP

  • Crystallization screening kits

  • Cryoprotectant solutions

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Complex Formation: Incubate the purified polymerase with an excess of the ligand (this compound or dATP) to ensure the formation of a stable complex.

  • Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain large, well-ordered, single crystals suitable for X-ray diffraction.

  • Crystal Soaking (optional): Alternatively, grow crystals of the apo-polymerase and then soak them in a solution containing the ligand.

  • Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution to prevent ice formation and then flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using molecular replacement if a homologous structure is available. Build the atomic model of the complex into the electron density map and refine the structure to obtain the final coordinates.

  • Structural Analysis: Analyze the refined structure to determine the precise bond lengths, bond angles, and interactions between the ligand and the protein.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformation of this compound and dATP in solution.

Objective: To compare the solution conformations of this compound and dATP.

Materials:

  • This compound and dATP samples

  • Deuterated solvent (e.g., D₂O) with a suitable buffer

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the nucleotide samples in the deuterated solvent to the desired concentration.

  • Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, such as ¹H, ¹³C, ³¹P, COSY, TOCSY, and NOESY.

  • Resonance Assignment: Assign the chemical shifts of the protons, carbons, and phosphorus atoms in each molecule.

  • Conformational Analysis: Analyze the coupling constants (from COSY and TOCSY) to determine torsional angles within the molecules. Use the Nuclear Overhauser Effect (NOE) data (from NOESY) to identify through-space proximities between protons, which provides information about the overall conformation and the orientation of the base relative to the rest of the molecule.

  • Comparative Analysis: Compare the NMR data for this compound and dATP to identify differences in their conformational preferences and flexibility in solution.

References

A Comparative Guide to Adefovir Diphosphate Synthesis: From Chemical Precursors to the Active Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of adefovir (B194249) and its subsequent conversion to the active adefovir diphosphate (B83284) is a critical process in the study and application of this potent antiviral agent. This guide provides a comparative analysis of key synthesis protocols for adefovir, the precursor to the active diphosphate form, and details the intracellular enzymatic pathway responsible for its activation.

This document outlines two distinct chemical synthesis routes for adefovir: a classical approach and a more recent, improved method. The comparison focuses on key performance indicators such as reaction yield, reagents, and overall efficiency. Furthermore, it describes the two-step enzymatic phosphorylation that converts adefovir into its pharmacologically active form, adefovir diphosphate, within the cell.

Comparison of Adefovir Synthesis Protocols

The efficiency and practicality of adefovir synthesis have evolved, with newer methods offering significant advantages over classical approaches. The following table summarizes the key quantitative differences between a widely used classical method and an improved, modern protocol.

ParameterClassical Synthesis ProtocolImproved Synthesis Protocol
Key Electrophile Diethyl 2-p-toluenesulfonyloxyethoxymethylphosphonateO,O-Diethyl 2-iodoethoxymethylphosphonate
Key Base Magnesium tert-butoxide (strong, moisture-sensitive)Potassium carbonate (milder, more user-friendly)
Typical Solvent N,N-Dimethylformamide (DMF)Acetonitrile or other non-DMF solvents
Reported Yield ~43% for the key alkylation step[1]~70% for the key alkylation step[1][2]
Reaction Conditions Often requires elevated temperaturesCan proceed at room temperature[1][2]
Noted Disadvantages Inconsistent yields, harsh reagents, poor solubility of adenine[1][3][4]Requires preparation of the iodide reagent
Overall Efficiency Lower overall yield and more challenging conditionsHigher overall yield under milder conditions[1][3][4]

Experimental Methodologies

Below are detailed protocols for the classical and improved synthesis of an adefovir precursor, as well as a description of the enzymatic conversion to this compound.

Classical Synthesis of Diethyl (2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonate

This method involves the alkylation of adenine (B156593) with a tosylate derivative.

Materials:

  • 9-(2-Hydroxyethyl)adenine

  • Magnesium tert-butoxide (MTB)

  • Diethyl 2-p-toluenesulfonyloxyethoxymethylphosphonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A suspension of 9-(2-hydroxyethyl)adenine and magnesium tert-butoxide in anhydrous DMF is prepared.

  • Diethyl 2-p-toluenesulfonyloxyethoxymethylphosphonate is added to the mixture.

  • The reaction is stirred at an elevated temperature for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography.[1]

Improved Synthesis of Diethyl (2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonate

This improved method utilizes a more reactive iodide electrophile, allowing for milder reaction conditions.[1][4]

Materials:

  • Adenine

  • Potassium carbonate

  • O,O-Diethyl 2-iodoethoxymethylphosphonate

  • Acetonitrile

Procedure:

  • Adenine and potassium carbonate are suspended in acetonitrile.

  • O,O-Diethyl 2-iodoethoxymethylphosphonate is added to the suspension.

  • The mixture is stirred at room temperature for several hours.

  • Reaction completion is monitored by TLC or HPLC.

  • The product is isolated and purified from the reaction mixture. This protocol avoids the use of the harsh reagent magnesium tert-butoxide and the high-boiling point solvent DMF.[1][2]

Intracellular Enzymatic Synthesis of this compound

Adefovir is a prodrug that requires intracellular phosphorylation to become the active antiviral agent, this compound. This is a two-step process catalyzed by cellular enzymes.[5]

  • First Phosphorylation: Adefovir is first phosphorylated to adefovir monophosphate. This reaction is catalyzed by adenylate kinase.[6]

  • Second Phosphorylation: Adefovir monophosphate is then further phosphorylated to the active this compound by nucleoside diphosphate kinase.[7][8]

Visualizing the Synthesis and Activation Pathways

The following diagrams illustrate the chemical synthesis of adefovir and its subsequent intracellular activation.

G cluster_synthesis Chemical Synthesis of Adefovir Adenine Adenine Adefovir_Ester Diethyl Adefovir Adenine->Adefovir_Ester Alkylation Phosphonate_Side_Chain Phosphonate (B1237965) Side-Chain (Tosylate or Iodide Electrophile) Phosphonate_Side_Chain->Adefovir_Ester Adefovir Adefovir Adefovir_Ester->Adefovir Dealkylation

Chemical Synthesis Pathway of Adefovir.

G cluster_activation Intracellular Activation of Adefovir Adefovir Adefovir Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Adenylate Kinase Adefovir_DP This compound (Active Form) Adefovir_MP->Adefovir_DP Nucleoside Diphosphate Kinase

Intracellular Phosphorylation of Adefovir.

References

Safety Operating Guide

A Guide to the Safe Disposal of Adefovir Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Adefovir diphosphate (B83284) are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management of waste containing Adefovir diphosphate, a nucleotide analog with antiviral properties. Adherence to these protocols is critical due to the compound's biological activity and potential hazards.

Waste Characterization and Segregation

The initial and most critical step in the proper disposal of this compound is the accurate characterization of the waste. As a nucleotide analog, it should be managed as a hazardous chemical waste due to its biological activity.[1]

Waste Streams: All materials that have come into contact with this compound must be considered contaminated and segregated at the point of generation into the following streams:

  • Solid Waste: This includes personal protective equipment (PPE) such as gloves and lab coats, contaminated labware (e.g., pipette tips, tubes), and empty vials.

  • Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents fall into this category.

  • Sharps Waste: Needles, syringes, and other sharp objects used in the handling of this compound solutions must be disposed of in designated puncture-resistant sharps containers.

Proper segregation prevents unintended chemical reactions and ensures that each waste stream is managed according to its specific hazards.[1]

On-Site Handling and Storage

Proper containment and storage of this compound waste within the laboratory are essential to prevent accidental exposure and environmental contamination.

Container Management:

  • Use dedicated, clearly labeled containers made of compatible materials, such as high-density polyethylene (B3416737) (HDPE), for both solid and liquid waste.[1]

  • Ensure containers are in good condition, free from leaks, and have securely fitting lids.

  • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[1]

Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The name of the chemical: "this compound Waste"

  • The specific hazards (e.g., "Toxic," "Biohazard" if applicable)

  • The date of accumulation

Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1]

  • The SAA should have secondary containment to capture any potential leaks or spills.

Disposal Procedures

The final disposal of this compound waste must be conducted in a safe, environmentally responsible, and compliant manner. The primary and recommended methods are incineration and, for certain liquid wastes, chemical deactivation followed by incineration or autoclaving.

High-temperature incineration by a licensed professional waste disposal service is the most common and recommended method for the disposal of pharmaceutical waste.[1] This process ensures the complete destruction of the active pharmaceutical ingredient.

ParameterRecommended Value
Primary Chamber Temperature 800 - 900 °C
Secondary Chamber Temperature 900 - 1200 °C
Residence Time in Secondary Chamber > 2 seconds

Table 1: Recommended Incineration Parameters for Pharmaceutical Waste

Experimental Protocol for Hydrolysis:

  • Objective: To hydrolyze this compound in aqueous solutions to reduce its biological activity before final disposal.

  • Materials:

    • This compound waste solution

    • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

    • Appropriate reaction vessel (e.g., borosilicate glass)

    • pH meter or pH strips

    • Personal Protective Equipment (lab coat, safety goggles, chemical-resistant gloves)

  • Procedure:

    • In a designated fume hood, carefully add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the this compound waste solution to adjust the pH. Phosphonate (B1237965) esters are susceptible to hydrolysis under both acidic and basic conditions.

    • Gently stir the solution at room temperature. The reaction time will depend on the concentration and pH.

    • Monitor the degradation of the parent compound using a suitable analytical method (e.g., HPLC).

    • Once the degradation is complete, neutralize the solution.

    • The neutralized, deactivated waste should still be collected and disposed of as hazardous chemical waste through a licensed disposal service.

If the this compound waste is also considered biohazardous (e.g., contaminated with infectious agents), it should be decontaminated by autoclaving before final disposal.

ParameterRecommended Value
Temperature 121 °C
Pressure 15 psi
Cycle Time (Solids/Glassware) 60 minutes
Cycle Time (Liquids) 60 minutes per gallon

Table 2: Standard Autoclaving Conditions for Decontamination

After autoclaving, the waste must still be disposed of as hazardous chemical waste.

Disposal Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Decontamination & Disposal Path start This compound Waste Generated segregate Segregate Waste Streams start->segregate solid Solid Waste (PPE, Vials) segregate->solid liquid Liquid Waste (Solutions) segregate->liquid sharps Sharps Waste (Needles) segregate->sharps container_solid Collect in Labeled HDPE Container solid->container_solid container_liquid Collect in Labeled HDPE Container liquid->container_liquid container_sharps Collect in Puncture-Proof Sharps Container sharps->container_sharps is_biohazard Is Waste Biohazardous? container_solid->is_biohazard container_liquid->is_biohazard container_sharps->is_biohazard autoclave Autoclave (121°C, 15 psi, 60 min) is_biohazard->autoclave Yes chemical_deactivation Chemical Deactivation (Optional for Liquids) is_biohazard->chemical_deactivation No (Liquid) incinerate Professional Disposal via High-Temperature Incineration is_biohazard->incinerate No (Solid/Sharps) autoclave->incinerate chemical_deactivation->incinerate

Figure 1. Disposal workflow for this compound waste.

Safety Precautions

  • Always handle this compound and its waste in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • In case of a spill, contain the spill with absorbent material, decontaminate the area, and dispose of the cleanup materials as hazardous waste.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines and the material's Safety Data Sheet (SDS) for complete information.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Adefovir Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Adefovir diphosphate (B83284) in a laboratory setting. Adherence to these guidelines is mandatory to ensure the safety of all personnel and to maintain a secure research environment.

Adefovir diphosphate, an active metabolite of the antiviral prodrug Adefovir dipivoxil, requires careful handling due to its potential health hazards.[1][2] While comprehensive toxicological data for this compound itself is limited, the safety data for the parent compound, Adefovir dipivoxil, indicates that it can be harmful if swallowed, inhaled, or comes into contact with skin.[3] Chronic administration of Adefovir dipivoxil has been associated with nephrotoxicity.[4][5] Therefore, stringent safety measures are essential when working with this compound.

Essential Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. A risk assessment of specific procedures may necessitate additional protective measures.

Body PartRequired PPEStandard
Eyes/Face Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a splash hazard.[6][7][8]EN 166 (EU) or NIOSH (US) approved.[6]
Hands Chemical-resistant, impervious gloves (e.g., nitrile). Double gloving is recommended for extended handling.[6][7][9][10]Conforming to EU Directive 89/686/EEC and the standard EN 374.[6]
Body A lab coat or gown is the minimum requirement.[7][9] For procedures with a higher risk of contamination, fire/flame resistant and impervious clothing should be worn.[6]---
Respiratory For procedures that may generate dust or aerosols, a full-face respirator is recommended.[6][10]NIOSH approved.
Feet Closed-toe shoes must be worn in the laboratory at all times.[10]---

Step-by-Step Handling Procedures

Follow these procedures to minimize exposure and ensure safe handling of this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Set up weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh 2. Proceed to handling dissolve Dissolve in Solvent weigh->dissolve 3. Prepare solution decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate 4. After handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. Personal cleanup dispose Dispose of Waste doff_ppe->dispose 6. Final step

Caption: A workflow diagram outlining the key steps for safely handling this compound, from preparation to disposal.

Experimental Protocols:

  • Preparation:

    • Work in a well-ventilated area, such as a chemical fume hood.[6]

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill cleanup materials accessible.

  • Handling:

    • When handling the solid form, avoid the formation of dust and aerosols.[6]

    • Use non-sparking tools to prevent ignition sources.[6]

    • For weighing, use a balance inside a ventilated enclosure.

  • After Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[6]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures

In the event of an exposure, follow these immediate steps:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][11]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Tubes, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container Segregate liquid_waste Contaminated Liquids (Solvents, Solutions) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container Segregate licensed_disposal Licensed Hazardous Waste Disposal Service solid_container->licensed_disposal Arrange Pickup liquid_container->licensed_disposal Arrange Pickup

Caption: A diagram illustrating the proper segregation and disposal pathway for waste contaminated with this compound.

Disposal Protocols:

  • Solid Waste: Dispose of contaminated gloves, lab coats, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant container.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with all applicable local, state, and federal regulations.[6] Do not dispose of this compound down the drain or in regular trash.[3]

By strictly adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.